Product packaging for C 73 (Pharmaceutical)(Cat. No.:CAS No. 3143-89-3)

C 73 (Pharmaceutical)

Cat. No.: B1198026
CAS No.: 3143-89-3
M. Wt: 266.24 g/mol
InChI Key: NWJZWHGSBTVTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Investigational Pharmaceutical Compounds in Modern Therapeutics

The journey of a new medicine from laboratory concept to patient availability is a long and complex one, with investigational pharmaceutical compounds at its very heart. These novel chemical entities or biologics undergo rigorous preclinical and clinical evaluation to determine their potential therapeutic effects. pfizer.comppd.com In the modern therapeutic landscape, the development of these compounds is crucial for addressing unmet medical needs and advancing patient care. kyowakirin.com The process begins with the identification of a target molecule involved in a disease process, followed by the design and synthesis of a new compound intended to interact with that target. ppd.com

The pharmaceutical industry invests significantly in research and development (R&D), with spending reaching $83 billion in 2019. This investment has led to a substantial increase in the number of new drugs approved, with a 60% rise between 2010 and 2019 compared to the previous decade. cbo.gov Investigational compounds are the pipeline for future treatments, and their successful development can transform the management of various diseases. ifpma.org However, the path is fraught with challenges, as a high percentage of drug candidates fail during clinical trials due to a lack of efficacy or unforeseen toxicity. moleculardevices.com This underscores the importance of robust research methodologies to identify the most promising candidates early in the process.

Historical Trajectory of Research in the Therapeutic Class of C 73 (Pharmaceutical)

The compound C 73 is identified as a small-molecule inhibitor of FICD (Fic domain-containing protein), which is involved in a post-translational modification process called AMPylation. The broader therapeutic class to which C 73 belongs can be considered agents targeting protein modification pathways. The history of targeting such fundamental cellular processes for therapeutic benefit is rich and has led to significant breakthroughs in medicine.

Early drug discovery often relied on identifying active ingredients from traditional remedies or serendipitous observations, such as the discovery of penicillin. wikipedia.org The modern era of pharmacology, however, is characterized by a more targeted approach, focusing on the interaction between specific molecules and biological macromolecules. wikipedia.org The development of drugs that inhibit enzymes or other proteins involved in disease pathways has been a cornerstone of pharmaceutical research for decades. For instance, the development of kinase inhibitors has revolutionized cancer therapy.

The specific field of targeting AMPylation is more recent. Understanding the roles of post-translational modifications like phosphorylation, ubiquitination, and acetylation has paved the way for developing drugs that modulate these processes. The discovery that FICD mediates BiP (Binding immunoglobulin protein) AMPylation and its potential link to disease has opened up a new avenue for therapeutic intervention. nih.gov The research into inhibitors like C 73 is a direct continuation of this history of seeking to correct cellular dysregulation at a molecular level.

Current Research Landscape and Academic Significance of C 73 (Pharmaceutical)

Current research on the investigational compound C 73 focuses on its role as a small-molecule inhibitor of FICD-mediated protein AMPylation. nih.gov This process is increasingly recognized for its importance in cellular stress responses and its potential link to various diseases. The academic significance of C 73 lies in its utility as a tool to probe the physiological and pathological roles of FICD and AMPylation.

Recent studies have demonstrated that C 73 can effectively inhibit the AMPylation of the ER chaperone BiP in intact cells. nih.gov This is significant because excessive BiP AMPylation has been linked to human diseases. Research has shown that C 73 not only inhibits the standard activity of FICD but also the activity of pathogenic FICD variants. Furthermore, in cellular models of β cells, C 73 has been observed to improve the processing of proinsulin. nih.gov

Another area of research where a "C73" has been mentioned is in the context of patient-derived cancer models. Specifically, HCM-BROD-1105-C73 is a model derived from thyroid cancer tissue used for basic research and pharmacological screening. atcc.org This highlights the multifaceted use of the "C73" designation in different research contexts.

Table 1: Research Findings on FICD Inhibitor C 73

Research AreaFindingSignificanceReference
Mechanism of Action Small-molecule inhibitor of FICD-mediated BiP AMPylation.Provides a tool to study the role of AMPylation in health and disease. nih.gov
Cellular Activity Promotes a concentration-dependent inhibition of BiP AMPylation in response to nutrition shortage in A549 cells.Demonstrates efficacy in a cellular context, suggesting potential for in vivo studies. nih.gov
Pathogenic Variants Inhibits pathogenic FICD variants.Suggests potential therapeutic application in diseases driven by overactive FICD. nih.gov
β Cell Function Improves proinsulin processing in β cells.Indicates a potential role in managing diseases related to β cell dysfunction, such as diabetes. nih.gov

This table is interactive. Click on the headers to sort.

Overview of Research Paradigms Applied to Novel Pharmaceutical Agents

The development of novel pharmaceutical agents like C 73 relies on a well-established yet evolving set of research paradigms. The traditional paradigm involves a linear progression from target identification and validation, through high-throughput screening of compound libraries to identify "hits," followed by medicinal chemistry to optimize these hits into lead candidates. wikipedia.org These candidates then undergo extensive preclinical testing in cell cultures and animal models before moving into human clinical trials. ppd.com

However, this conventional model is facing challenges, including high failure rates and rising costs. moleculardevices.comresearchgate.net In response, new paradigms are emerging. One significant shift is towards the use of more physiologically relevant models, such as 3D cell cultures and organoids, to better predict human responses to new drugs. moleculardevices.com Patient-derived models, like the HCM-BROD-1105-C73 cancer model, are also becoming increasingly important for personalized medicine approaches. atcc.org

Furthermore, there is a growing emphasis on early access programs and accelerated approval pathways for innovative medicines that address significant unmet medical needs. frontiersin.org The integration of artificial intelligence and machine learning is also transforming drug discovery by enabling faster screening of candidates and prediction of their efficacy and safety. researchgate.net These evolving paradigms aim to make the drug development process more efficient, cost-effective, and, ultimately, more successful in delivering new therapies to patients. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N4O2P B1198026 C 73 (Pharmaceutical) CAS No. 3143-89-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3143-89-3

Molecular Formula

C11H15N4O2P

Molecular Weight

266.24 g/mol

IUPAC Name

1-[bis(aziridin-1-yl)phosphoryl]-3-phenylurea

InChI

InChI=1S/C11H15N4O2P/c16-11(12-10-4-2-1-3-5-10)13-18(17,14-6-7-14)15-8-9-15/h1-5H,6-9H2,(H2,12,13,16,17)

InChI Key

NWJZWHGSBTVTGM-UHFFFAOYSA-N

SMILES

C1CN1P(=O)(NC(=O)NC2=CC=CC=C2)N3CC3

Canonical SMILES

C1CN1P(=O)(NC(=O)NC2=CC=CC=C2)N3CC3

Synonyms

C 73
C 73 (pharmaceutical)
C-73
N-diethyleneimidophosphonyl-N-phenylurea

Origin of Product

United States

Molecular Target Identification and Validation for C 73 Pharmaceutical

Theoretical Frameworks for Target Selection in Drug Discovery

The selection of a therapeutic target is guided by a convergence of biological hypotheses, screening outcomes, and genetic evidence. For the compound C 73, the target selection process for FICD was informed by several key frameworks.

The primary hypothesis for targeting FICD stems from its role in regulating the unfolded protein response (UPR), a cellular stress response pathway implicated in numerous diseases. nih.govpnas.orgmaayanlab.cloudbiorxiv.org FICD is a bifunctional enzyme that modulates the activity of the major endoplasmic reticulum (ER) chaperone, BiP (also known as GRP78 or HSPA5), through a post-translational modification called AMPylation. nih.govnih.govnih.gov It can both add (AMPylate) and remove (de-AMPylate) an AMP moiety from BiP. nih.govnih.govnih.gov

Under normal conditions, FICD-mediated AMPylation of BiP at threonine 518 inactivates it, creating a reserve pool of the chaperone. nih.govelifesciences.org During ER stress, FICD switches to de-AMPylation, rapidly reactivating BiP to help manage the accumulation of unfolded proteins. pnas.orgnih.gov The hypothesis is that in certain pathological states, such as those involving chronic ER stress or protein misfolding, the balance of FICD's activity is disrupted. nih.govmdpi.com Therefore, inhibiting FICD's AMPylating activity could be a therapeutic strategy to increase the pool of active BiP, thereby enhancing the cell's ability to cope with proteotoxic stress. nih.govpnas.org This approach is particularly relevant for diseases where excessive BiP AMPylation is thought to be detrimental. nih.govbiorxiv.org

Phenotypic screening involves testing a library of compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's target. technologynetworks.com The discovery of C 73 was the result of a high-throughput screening (HTS) campaign designed to identify modulators of FICD activity. nih.govbiorxiv.org

Specifically, a fluorescence polarization (FP)-based assay was developed to screen for inhibitors of FICD's auto-AMPylation activity. nih.govmdpi.comnih.gov This assay utilizes a fluorescently labeled ATP analog (Fl-ATP). mdpi.com When Fl-ATP is covalently attached to the large FICD protein during auto-AMPylation, its rotation slows, leading to a high FP signal. mdpi.combiorxiv.org Small molecules that inhibit this process prevent the increase in FP, allowing for the identification of potential inhibitors. mdpi.comnih.gov A screen of 84,480 small molecules from two separate libraries identified 81 putative FICD inhibitors, which were then subjected to further validation. nih.gov Through a classic small molecule testing paradigm that included secondary screens and confirmation with fresh chemical matter, seven compounds, including C 73, were confirmed as FICD inhibitors with IC50 values below 20 µM. nih.govresearchgate.net

Genetic evidence linking a target to a disease provides strong validation for its therapeutic potential. drugtargetreview.com Mutations in the FICD gene have been associated with several human diseases, underscoring its importance in cellular homeostasis. nih.govmdpi.comgenecards.org

For instance, a homozygous missense mutation in FICD (p.Arg371Ser) has been identified as the cause of infancy-onset diabetes mellitus and severe neurodevelopmental delay in several families. researchgate.net This mutation impairs the de-AMPylation activity of FICD, leading to elevated levels of AMPylated BiP and compromised insulin (B600854) secretion. mdpi.comresearchgate.net Additionally, the FICD gene has been linked to autosomal recessive spastic paraplegia-92 (SPG92). nih.govmdpi.comgenecards.orguniprot.org Studies in Drosophila have shown that the loss of FICD function leads to locomotor impairment and increased reactive oxygen species, phenotypes relevant to neurodegenerative conditions. nih.gov These genetic findings highlight the critical role of balanced FICD activity and support the rationale for developing inhibitors like C 73 to modulate its function in disease states characterized by excessive AMPylation. nih.gov

Genetic Association Phenotype Mechanism Reference
FICD p.Arg371Ser (homozygous)Infancy-onset diabetes, neurodevelopmental delayImpaired de-AMPylation, leading to hyper-AMPylation of BiP researchgate.net
FICD mutationsAutosomal recessive spastic paraplegia-92 (SPG92)Not fully elucidated, but linked to neurodegeneration nih.govmdpi.comgenecards.orguniprot.org
FICD loss-of-function (Drosophila)Locomotor impairment, reduced BiP levels, increased ROSDisruption of cellular homeostasis nih.gov
de novo missense variant (p.Ala432Val)Borderline intellectual functioning, obesity, depressionUncertain significance, but located in a highly conserved region nih.govmdpi.comnih.gov

Methodological Approaches for Target Validation of C 73 (Pharmaceutical)

Following the identification of a potential drug target and a hit compound, rigorous validation is required to confirm the mechanism of action. This involves demonstrating direct interaction between the compound and the target, and showing that this engagement leads to a functional cellular response.

A variety of biochemical and biophysical assays are employed to confirm that a compound directly binds to its intended target and to quantify the binding affinity and kinetics. criver.comnumberanalytics.comunimi.it For C 73, its interaction with FICD has been characterized using several methods.

In Vitro Inhibition Assays: The inhibitory activity of C 73 was quantified using the fluorescence polarization assay that was also used for the initial high-throughput screen. nih.gov These assays confirmed that C 73 inhibits the auto-AMPylation of a constitutively active mutant of FICD (FICDE234G) in a concentration-dependent manner. nih.gov The IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by half, was determined for C 73. nih.govresearchgate.net Further in vitro assays demonstrated that C 73 could also significantly reduce the AMPylation of the natural substrate BiP by pathogenic FICD variants. researchgate.net

In Silico Docking and Molecular Dynamics (MD) Simulations: Computational methods were used to predict how C 73 binds to FICD. nih.govmdpi.comasiapharmaceutics.info Rigid docking simulations using programs like FASTDock identified putative binding sites for C 73 on both monomeric and dimeric forms of FICD. nih.gov These studies suggested that C 73 may bind to the dimer interface of FICD, potentially stabilizing the de-AMPylation-competent dimeric state and preventing its switch to the AMPylation-competent monomeric state. nih.gov

Assay Type Parameter Measured Result for C 73 Reference
Fluorescence PolarizationIC50 for FICDE234G auto-AMPylation< 20 µM nih.govresearchgate.net
In Vitro BiP AMPylation AssayInhibition of BiP AMPylation by pathogenic FICD variantsSignificant reduction at a 20:1 molar ratio (inhibitor:protein) researchgate.net
In Silico DockingPredicted Binding SitePutative binding at the FICD dimer interface nih.gov

To confirm that a compound engages its target within a cellular context and elicits the desired functional response, cell-based assays are essential. technologynetworks.comdanaher.comsygnaturediscovery.com For C 73, the primary cell-based validation involved measuring its effect on the AMPylation of endogenous BiP. nih.govbiorxiv.org

BiP AMPylation Assays in Intact Cells: Human cell lines, such as A549, were treated with C 73, and the levels of AMPylated BiP were measured. nih.govresearchgate.net These experiments showed that C 73 efficiently inhibits FICD-mediated BiP AMPylation in intact cells. nih.govbiorxiv.org For example, at a concentration of 10 µM, C 73 caused up to an 80% decrease in BiP AMPylation levels in response to nutrient shortage, a condition that normally induces AMPylation. nih.gov These results confirm that C 73 is cell-permeable and can engage with and inhibit its target, FICD, in a physiological setting. nih.gov

De-AMPylation Assays: To further characterize the mode of action of C 73, its effect on FICD-mediated de-AMPylation was also tested in intact cells. researchgate.net These assays revealed that while C 73 is a potent inhibitor of AMPylation, it only weakly inhibits BiP de-AMPylation. nih.govbiorxiv.orgresearchgate.net This selectivity is a key characteristic of the compound.

Cytotoxicity and UPR Induction Assays: An important aspect of target validation is to ensure that the compound is not generally toxic and does not induce off-target stress responses. nih.gov C 73 was tested in several immortalized cell lines (HeLa, A549, and SK-N-SH) and was found to have a favorable cytotoxicity profile, with high LD50 values. nih.gov Furthermore, it was confirmed that C 73 does not induce the unfolded protein response, indicating that its effects are specific to the modulation of FICD activity. nih.gov

Cell-Based Assay Cell Line(s) Finding for C 73 Reference
BiP AMPylationA549Potent inhibition of endogenous BiP AMPylation nih.govbiorxiv.org
BiP De-AMPylationA549Weak inhibition of BiP de-AMPylation nih.govbiorxiv.orgresearchgate.net
Cytotoxicity (LD50)HeLa, A549, SK-N-SH88 – 190.3 µM nih.gov
UPR InductionNot specifiedDoes not induce the UPR nih.gov

Use of Model Organisms in Target Validation Research

While specific data on the use of model organisms for the validation of the EXO1-inhibiting C73 is not extensively detailed in the available literature, the general approach for such a target would involve several stages. Initially, cell-based models, specifically cancer cell lines with known deficiencies in DNA repair pathways, would be used to assess the compound's activity. acs.org Following this, researchers would typically progress to in vivo models.

For a target like EXO1, genetically engineered mouse models (GEMMs) would be invaluable. These could include models with conditional knockouts of the EXO1 gene in specific tissues or tumors, allowing for a detailed study of the enzyme's role in tumor progression and its validation as a drug target. Patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, would also be a critical step. These models offer a more clinically relevant system to test the efficacy of an EXO1 inhibitor like C73.

Orthogonal Validation Strategies for C 73 (Pharmaceutical)'s Target

Orthogonal validation involves using multiple, distinct methods to confirm a drug's target and its mechanism of action, thereby increasing confidence in the findings.

For the EXO1-targeting C73, after its initial identification through virtual screening, a key orthogonal approach would be direct biochemical assays. acs.org These assays would measure the ability of C73 to inhibit the enzymatic activity of purified EXO1 protein in a controlled environment. Cellular thermal shift assays (CETSA) could also be employed to confirm that C73 directly binds to EXO1 within intact cells. Furthermore, genetic approaches such as CRISPR-Cas9 to knock down or knock out EXO1 in cancer cell lines could be used to mimic the pharmacological inhibition by C73. If the genetic removal of EXO1 results in a similar cellular phenotype to treatment with C73, it provides strong evidence that EXO1 is the relevant target.

In the case of the CD147-targeting AC-73, the initial findings of its anti-proliferative effects were further validated by examining the downstream signaling pathways. nih.gov Research demonstrated that AC-73 inhibits the ERK/STAT3 activation pathway, a known signaling cascade downstream of CD147. nih.gov This provides a mechanistic link between the compound's binding to CD147 and its observed cellular effects. An orthogonal strategy to further validate this would be to use RNA interference (siRNA) to specifically reduce the expression of CD147 in leukemic cells. If this reduction in CD147 protein levels phenocopies the effects of AC-73 treatment, it strongly supports CD147 as the direct and functionally relevant target.

Assessment of Target Druggability and Assayability for C 73 (Pharmaceutical)

The "druggability" of a target refers to its ability to be modulated by a small molecule drug with therapeutic benefit, while "assayability" refers to the feasibility of developing robust assays to measure the activity of potential drugs against the target.

The druggability of EXO1 is an area of active investigation. As an enzyme with a defined active site, it is considered a plausible drug target. However, the development of selective inhibitors can be challenging due to potential similarities with other nucleases. The initial C73 compound identified as an EXO1 inhibitor was noted to have poor drug-like properties, including high molecular weight and polarity, which would likely hinder its development. acs.org The assayability of EXO1 is relatively straightforward, as its enzymatic activity (the cleavage of DNA) can be measured using various biochemical methods, such as fluorescence-based assays.

CD147, as a transmembrane glycoprotein (B1211001), presents a different set of challenges and opportunities for druggability. While targeting the extracellular domain with antibodies has been a common approach, the development of small molecule inhibitors like AC-73 that can disrupt its function is also being actively pursued. nih.govnih.gov The assayability of CD147 can be approached in several ways. Binding assays, such as surface plasmon resonance (SPR), can directly measure the interaction of compounds like AC-73 with the CD147 protein. Cell-based assays can then be used to measure the functional consequences of this binding, such as the inhibition of downstream signaling pathways or the induction of autophagy. nih.gov

Advances in Target Discovery Technologies Relevant to C 73 (Pharmaceutical)

The discovery of both the EXO1- and CD147-targeting C73 compounds has been influenced by significant advances in target discovery technologies.

The identification of the EXO1 inhibitor C73 was facilitated by virtual screening , a computational technique that uses computer models to screen large libraries of virtual compounds against the three-dimensional structure of a target protein. acs.org This approach allows for the rapid and cost-effective identification of potential hit compounds that can then be synthesized and tested in the lab.

For targets like CD147, phenotypic screening is a powerful discovery approach. In this strategy, large compound libraries are tested on cells to identify molecules that produce a desired phenotypic change (e.g., inhibition of cancer cell growth). Once a hit compound like AC-73 is identified, modern target deconvolution techniques are used to pinpoint its molecular target. These techniques can include drug affinity responsive target stability (DARTS) , which identifies target proteins based on their stabilization upon drug binding. pnas.org Another advanced method is the use of pre-trained multi-view molecular representations , where machine learning models are trained on vast datasets of known drug-target interactions to predict new ones with greater accuracy. oup.com

Furthermore, the development of sophisticated proteomics and chemo-proteomics platforms has been instrumental. These technologies allow for the unbiased identification of protein targets that a small molecule interacts with in a complex cellular environment, providing a comprehensive view of a drug's mechanism of action and potential off-target effects.

Elucidation of C 73 Pharmaceutical S Mechanism of Action Moa

Foundational Principles of MoA Research for Bioactive Compounds

The investigation into the MoA of any bioactive compound, such as C 73, rests on a set of core principles. The primary goal is to identify the specific molecular interaction through which the compound produces its pharmacological effect. rsc.orgwikipedia.org This journey begins with the distinction between "mode of action," which describes the functional or anatomical changes at a cellular level, and "mechanism of action," which pinpoints the specific molecular targets or pathways modulated by the compound. rsc.org

Research into a compound's MoA is an iterative process that integrates various data types, including bioactivity data, transcriptomics, proteomics, and metabolomics. nih.gov Bioinformatic approaches and machine learning techniques have become increasingly vital, helping to analyze vast datasets and generate MoA hypotheses for experimental validation. rsc.orgnih.gov The initial phase often involves identifying a "hit" compound from high-throughput screening that shows a desired activity. researchgate.net Subsequent research aims to validate its molecular target and understand how their interaction leads to a therapeutic effect. nih.govdiva-portal.org This understanding is crucial not only for optimizing the drug's efficacy and safety but also for identifying patient populations most likely to respond to the treatment. wikipedia.org

Investigative Strategies for Molecular and Cellular MoA of C 73 (Pharmaceutical)

A multi-pronged approach is necessary to build a comprehensive picture of how C 73 functions at the molecular and cellular levels.

Receptor Binding and Ligand-Target Interaction Studies

The initial step in characterizing C 73's MoA is to identify its direct binding partners. Ligand-receptor interaction studies are essential for understanding the initial event that triggers a biological response. americanpharmaceuticalreview.com These studies determine the affinity and kinetics of the bond between a compound and its target protein. researchgate.netacs.org

Radioligand binding assays have traditionally been used to identify and characterize receptors. nih.gov These assays provide a direct measure of the ligand/receptor interaction, free from the complexities of secondary cellular events. nih.gov More advanced biophysical techniques are now commonplace, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide detailed kinetic and thermodynamic data. researchgate.netdrughunter.com For instance, SPR can monitor the association (k-on) and dissociation (k-off) rates of C 73 with its target, providing a measure of the drug-target residence time, which can be more predictive of in vivo efficacy than binding affinity alone. acs.org

Interactive Table 1: Illustrative Ligand-Target Binding Data for Compound C 73

Below is a hypothetical data table showing the binding characteristics of C 73 against a panel of potential receptor targets, as would be determined by biophysical assays.

Target ReceptorBinding Affinity (K_d, nM)Association Rate (k_on, M⁻¹s⁻¹)Dissociation Rate (k_off, s⁻¹)Assay Method
Receptor A501.2 x 10⁵6.0 x 10⁻³SPR
Receptor B>10,000Not DeterminedNot DeterminedRadioligand Assay
Receptor C8505.5 x 10⁴4.7 x 10⁻²ITC
Receptor D752.0 x 10⁵1.5 x 10⁻²SPR

This table contains illustrative data.

Enzyme Kinetic Analysis and Inhibition Profiling

If the identified target of C 73 is an enzyme, enzyme kinetic studies are performed to determine how the compound affects the enzyme's catalytic activity. researchgate.netnanosyn.com These analyses are crucial for classifying the type of inhibition, which provides deep insight into the MoA. sygnaturediscovery.comnumberanalytics.com By measuring the reaction rate under varying concentrations of both the substrate and the inhibitor (C 73), researchers can determine key parameters like the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC₅₀). numberanalytics.comnih.gov

The primary types of reversible enzyme inhibition are:

Competitive: The inhibitor binds to the active site, competing with the substrate.

Non-competitive: The inhibitor binds to an allosteric (secondary) site, affecting the enzyme's function regardless of whether the substrate is bound.

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.netsygnaturediscovery.com

Distinguishing between these modes is essential for drug development. nih.gov For example, a competitive inhibitor's effect can be overcome by high concentrations of the substrate, which has different pharmacological implications than a non-competitive inhibitor. solubilityofthings.com

Interactive Table 2: Hypothetical Enzyme Inhibition Profile for C 73

This table illustrates the kind of data generated from enzyme kinetic studies for C 73 against its target enzyme.

ParameterValueInterpretation
Target EnzymeKinase ZThe biological target of C 73.
IC₅₀120 nMConcentration of C 73 needed to inhibit 50% of Kinase Z activity.
K_i55 nMThe dissociation constant of the enzyme-inhibitor complex, indicating high binding affinity.
Mode of InhibitionATP-CompetitiveC 73 binds to the ATP-binding site on Kinase Z, competing with the natural substrate.

This table contains illustrative data.

Pathway Perturbation and Signaling Cascade Analysis

A drug's effect is rarely confined to its direct target; it initiates a cascade of downstream events. wikipedia.org Pathway perturbation analysis investigates how C 73 affects the broader signaling networks within the cell. plos.orgnih.gov When C 73 binds its target, it can alter a signaling pathway, which is a series of communication steps that govern cellular processes. wikipedia.orgplos.org

Techniques to study these perturbations include phosphoproteomics, which measures changes in protein phosphorylation—a key mechanism of signal transduction. rsc.org By analyzing which proteins become more or less phosphorylated after treatment with C 73, researchers can map the affected signaling pathways, such as the MAPK or PI3K-Akt pathways. nih.govijcce.ac.ir Computational methods are then used to identify which pathways are significantly dysregulated by comparing the observed changes to known signaling network maps. oup.comoup.com

Interactive Table 3: Illustrative Signaling Pathway Analysis in Response to C 73

The following table shows hypothetical results from a phosphoproteomic experiment to identify signaling pathways perturbed by C 73.

Signaling PathwayKey Protein AnalyzedChange in PhosphorylationImplication for Pathway Activity
MAPK/ERK PathwayERK1/2-75%Inhibition
PI3K-Akt PathwayAkt-60%Inhibition
NF-κB PathwayIκBα+200%Inhibition (IκBα phosphorylation leads to its degradation, but here it is stabilized)
Wnt/β-catenin Pathwayβ-cateninNo significant changeNot modulated

This table contains illustrative data.

Gene Expression and Proteomic Profiling in Response to C 73 (Pharmaceutical)

To gain a global view of the cellular response to C 73, researchers employ "omics" technologies. Transcriptomics (gene expression profiling) and proteomics (protein expression profiling) provide unbiased, system-wide snapshots of how a cell's molecular landscape changes after drug exposure. researchgate.netuniroma1.it

Microarray or RNA-sequencing technologies are used to measure the expression levels of thousands of genes simultaneously. frontiersin.org The resulting gene expression "signature" of C 73 can be compared to databases of signatures from compounds with known MoAs (like the Connectivity Map from the LINCS project) to generate hypotheses about its mechanism. oup.comresearchgate.net Similarly, mass spectrometry-based proteomics can quantify changes in the abundance of thousands of proteins, offering a complementary view that is often more directly linked to cellular function. nih.govwvu.edu Integrating these datasets can reveal the downstream consequences of C 73's activity and help identify biomarkers of drug response. frontiersin.orgwvu.edu

Interactive Table 4: Illustrative Top Differentially Expressed Genes upon C 73 Treatment

This table provides a simplified example of gene expression changes in cells treated with C 73.

Gene SymbolFull Gene NameFold ChangeAssociated Function/Pathway
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit-8.2Cell proliferation, MAPK signaling
DUSP1Dual Specificity Phosphatase 1+6.5Negative regulation of MAPK signaling
CCND1Cyclin D1-5.1Cell cycle progression
VEGFAVascular Endothelial Growth Factor A-4.8Angiogenesis

This table contains illustrative data.

Advanced Techniques in MoA Characterization for C 73 (Pharmaceutical)

The field of MoA elucidation is continually evolving. Advanced techniques offer deeper and more precise insights into a drug's function.

Proteome-wide Thermal Shift Assays (CETSA/PISA): These methods assess target engagement in living cells or cell lysates. The principle is that a protein becomes more thermally stable when its ligand (e.g., C 73) is bound. By heating the sample and measuring which proteins remain soluble at higher temperatures using mass spectrometry, researchers can identify direct targets and off-targets of the compound in a native cellular environment. elifesciences.org

CRISPR-Based Genetic Screens: CRISPR-Cas9 technology can be used to systematically knock out every gene in the genome. By treating these knockout cell populations with C 73, scientists can identify genes whose absence makes the cells either more sensitive or resistant to the compound. rsc.org This can reveal the target protein itself or critical components of the pathway through which the drug acts.

Cell Painting: This is a high-content imaging approach where different cellular compartments are labeled with fluorescent dyes. phenovista.com Automated microscopy and image analysis quantify hundreds of morphological features (the cell's "phenotypic fingerprint") after treatment with C 73. By comparing this fingerprint to those of reference compounds, the MoA can be inferred. phenovista.com

Chemical Proteomics: This involves using a modified, "probe" version of C 73 that can be used to "fish" for its binding partners directly from a complex protein mixture, which are then identified by mass spectrometry. This provides direct evidence of physical interaction.

These cutting-edge methods, combined with the foundational strategies, provide a powerful and comprehensive toolkit for fully characterizing the mechanism of action of a novel pharmaceutical compound like C 73.

High-Throughput and High-Content Screening for MoA Signatures

The initial stages of characterizing a compound like C75 often involve high-throughput screening (HTS) and high-content screening (HCS) to identify its biological targets and elucidate its MoA. While specific HTS/HCS data for C75 is not extensively published, the strategies used for similar fatty acid synthase (FASN) inhibitors provide a clear framework for how its MoA signatures would be identified.

HTS assays are crucial for rapidly screening large libraries of compounds to identify those that modulate a specific biological pathway. For FASN inhibitors, this could involve biochemical assays that measure the enzymatic activity of purified FASN. pnas.org For instance, a common HTS method monitors the consumption of NADPH, a necessary cofactor for FAS, which can be detected spectrophotometrically. biorxiv.org Another approach is the use of mass spectrometry-based HTS, which can directly measure the production of fatty acids. biorxiv.org

Cell-based HTS assays are also invaluable. A notable example is the use of a cellular bioluminescent reporter assay. In this method, a reporter gene (like luciferase) is placed under the control of a promoter that is sensitive to the inhibition of the fatty acid synthesis pathway. When the pathway is inhibited by a compound like C75, the reporter gene is expressed, producing a detectable light signal. nih.gov

High-content screening (HCS) provides more detailed, image-based information on the cellular effects of a compound. HCS can simultaneously measure multiple parameters, such as cell proliferation, apoptosis, and changes in organelle morphology. For a compound like C75, HCS could be used to observe the induction of apoptosis in cancer cells, a known effect of FASN inhibition. plos.org By analyzing a panel of cellular markers, HCS can generate a unique "fingerprint" or MoA signature for C75, which can be compared to those of other compounds with known mechanisms to infer its mode of action.

These screening technologies are instrumental in the early-phase discovery and characterization of FASN inhibitors, enabling the identification of potent and selective compounds and providing initial insights into their cellular effects. patsnap.com

Proteomics-Based Approaches for Target Identification and MoA

Proteomics offers powerful tools for identifying the direct molecular targets of a drug and understanding its broader impact on the cellular proteome. For C75, proteomics has been central to confirming its primary target and uncovering potential off-target effects.

One common technique is affinity-based protein profiling. This involves synthesizing a version of the drug molecule that is tagged with a chemical handle, such as biotin (B1667282) or an alkyne group. This "probe" is then incubated with cell lysates or live cells, where it binds to its protein targets. The probe-protein complexes can then be enriched and the bound proteins identified by mass spectrometry. chalmers.se Studies using tagged analogues of C75 have successfully identified Fatty Acid Synthase (FASN) as a primary and direct target. phoenixbiotech.net

In addition to identifying the primary target, proteomics can reveal other proteins that interact with C75. A study utilizing a library of cell-permeable, minimally tagged C75 analogues in human liver cancer cells not only confirmed FASN as a target but also identified other potential binding partners, including Carnitine Palmitoyltransferase 1A (CPT1A), Protein Disulfide Isomerase A3 (PDIA3), Transferrin Receptor (TFRC), and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). phoenixbiotech.net This highlights the potential for C75 to have a more complex MoA than simply inhibiting FASN.

Quantitative proteomics methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), can be used to compare the proteomes of cells treated with C75 to untreated cells. This can reveal changes in protein expression or post-translational modifications that occur downstream of target engagement, providing a global view of the cellular response to the drug. For example, such studies can show how C75 treatment affects pathways related to cell cycle, apoptosis, and metabolism. researchgate.net

The following table summarizes the known and potential protein targets of C75 identified through proteomics:

Target ProteinFunctionImplication for C75's MoAReference
Fatty Acid Synthase (FASN) Catalyzes the synthesis of long-chain fatty acids.Primary target; inhibition leads to apoptosis in cancer cells. phoenixbiotech.net
Carnitine Palmitoyltransferase 1A (CPT1A) Rate-limiting enzyme in fatty acid oxidation.Potential off-target; modulation could affect cellular energy balance. phoenixbiotech.net
Protein Disulfide Isomerase A3 (PDIA3) Involved in protein folding and disulfide bond formation.Potential off-target; could contribute to cellular stress responses. phoenixbiotech.net
Transferrin Receptor (TFRC) Mediates cellular iron uptake.Potential off-target; could impact iron metabolism. phoenixbiotech.net
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Key enzyme in glycolysis.Potential off-target; could affect cellular energy production. phoenixbiotech.net

Metabolomics in Understanding Biochemical Pathway Modulation

Metabolomics, the large-scale study of small molecules (metabolites) within cells and biological systems, provides a direct functional readout of the physiological state of a cell. For C75, metabolomics has been instrumental in detailing the profound biochemical consequences of its interaction with cellular targets.

A key and expected metabolic effect of C75 is the inhibition of de novo fatty acid synthesis. pnas.org This is often measured by tracing the incorporation of labeled precursors, such as [14C]acetate, into cellular lipids, which is significantly reduced upon C75 treatment. pnas.org

However, the metabolic impact of C75 extends beyond the simple blockade of fatty acid production. A crucial finding from metabolomic studies is the accumulation of malonyl-CoA, the substrate for FASN. pnas.org This accumulation is a direct consequence of FASN inhibition and is thought to be a key mediator of some of C75's downstream effects, including the induction of apoptosis. pnas.org

Recent metabolomic analyses have provided a more nuanced view, revealing that the metabolic signature of some FASN inhibitors, including C75, can be complex and may not solely reflect FASN inhibition. One study established a consensus metabolic signature for FASN inhibition, which includes the accumulation of malonate and succinate. metabolomicsworkbench.orgnih.gov Interestingly, in some contexts, C75 did not produce this exact signature, suggesting it may have other metabolic targets or that its effects are cell-type dependent. nih.gov

Metabolomic studies have also been used to investigate the effects of C75 in different disease models. For example, in a mouse model of hypoxia-induced pulmonary hypertension, C75 treatment was shown to partially reverse increases in lipid metabolites, putrescine, and glutamine, indicating an effect on arginine and glycerolipid metabolism. nih.gov In pancreatic cancer cells, a comparative glucose tracer study showed that C75 effectively inhibits de novo fatty acid synthesis and also impacts glucose flux into the TCA cycle. acs.org

The following table summarizes some of the key metabolic alterations induced by C75:

Metabolic PathwayObserved Effect of C75Implication for MoAReference
De Novo Fatty Acid Synthesis InhibitionDirect consequence of FASN inhibition. pnas.org
Malonyl-CoA Levels AccumulationKey mediator of downstream effects like apoptosis. pnas.org
Tricarboxylic Acid (TCA) Cycle Altered flux of intermediatesIndicates broader impact on central carbon metabolism. acs.org
Arginine and Proline Metabolism ModulationObserved in specific disease models, suggesting context-dependent effects. nih.gov
Glycerolipid Metabolism ModulationObserved in specific disease models, suggesting context-dependent effects. nih.gov

Theoretical Modeling of C75 (Pharmaceutical)'s MoA and Predictive Analytics

The development and understanding of C75's mechanism of action have been significantly aided by theoretical modeling and computational approaches. These methods range from the initial design of the molecule to predicting its biological activities and potential off-target effects.

The very synthesis of C75 was based on a theoretical understanding of the mechanism of a natural FASN inhibitor, cerulenin, and the theoretical reaction intermediates of the β-ketoacyl synthase domain of FASN. pnas.org This represents a rational drug design approach where a chemically stable inhibitor was created based on the known structure and function of the target enzyme. pnas.org

Molecular modeling exercises and structure-based searches were conducted to identify potential inhibitors of the FASN reaction, leading to the selection of α-methylene-γ-butyrolactones, the structural class to which C75 belongs. phoenixbiotech.net This demonstrates the power of computational chemistry in guiding the synthesis of novel therapeutic agents.

More complex models have been proposed to explain the multifaceted actions of C75. For instance, a model for C75's action on energy metabolism suggests a dual mechanism: inhibition of FASN and stimulation of CPT-1. nih.gov This model posits that the altered flux through both fatty acid synthesis and breakdown pathways leads to changes in neuronal metabolism, affecting feeding behavior. nih.govresearchgate.net Such models are crucial for integrating diverse experimental findings into a coherent mechanistic framework.

Predictive analytics, a branch of advanced analytics that makes predictions about future events, is increasingly being applied in drug discovery. While specific, large-scale predictive analytics studies focused solely on C75 are not prominent in the literature, the principles of in silico prediction are highly relevant. Computational tools can be used to predict the potential off-target interactions of a drug molecule by screening it against databases of known protein structures. nih.govcreative-biolabs.com This can help to anticipate potential side effects and to understand the broader pharmacological profile of a compound like C75. For example, in silico methods can predict the likelihood of a compound binding to unintended targets, which is crucial for assessing its safety profile. nih.govresearchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new analogues of C75 based on their chemical structures. researchgate.net These models use statistical methods to correlate chemical descriptors with experimental activity, enabling the virtual screening of large compound libraries to identify molecules with potentially improved potency or selectivity.

Synthetic Methodologies and Chemical Biology of C 73 Pharmaceutical

Strategic Approaches to the Chemical Synthesis of Pyrazolo[1,5-a]pyrimidines

The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) core is a key focus of synthetic strategies, which aim for efficiency, flexibility, and the introduction of molecular diversity.

Retrosynthetic analysis of the pyrazolo[1,1,5-a]pyrimidine scaffold typically involves disconnecting the fused bicyclic system into more readily available building blocks. researchgate.net The most common strategy involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or a functional equivalent. rsc.org

A primary retrosynthetic disconnection breaks the pyrimidine (B1678525) ring, revealing two key synthons:

Synthon A: A 5-aminopyrazole, which provides the five-membered ring. This component can be pre-functionalized to introduce diversity at various positions.

Synthon B: A three-carbon electrophilic unit, commonly a β-dicarbonyl compound, enaminone, or chalcone, which reacts with the amino groups of the pyrazole (B372694) to form the six-membered pyrimidine ring. rsc.orgmdpi.com

This pathway allows for a convergent synthesis where different aminopyrazoles and dicarbonyl components can be combined to create a wide array of derivatives. researchgate.netekb.eg

Retrosynthetic Disconnection of Pyrazolo[1,5-a]pyrimidine
Target Molecule Pyrazolo[1,5-a]pyrimidine Core
Key Disconnection C-N and C=N bonds of the pyrimidine ring
Primary Synthons 5-Aminopyrazole derivative1,3-Dicarbonyl equivalent (e.g., malondialdehyde, acetylacetone, enaminones)
Synthetic Strategy Cyclocondensation reaction

Modern synthetic efforts have focused on developing more efficient and versatile catalytic methods for constructing the pyrazolo[1,5-a]pyrimidine scaffold.

Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are not typically used for the core ring formation but are instrumental in the post-synthesis functionalization of the scaffold. rsc.orgnih.gov These methods allow for the precise installation of aryl, heteroaryl, and amino groups at specific positions, which is crucial for optimizing biological activity. rsc.org Copper-based catalysts have also been explored for annulation reactions to form the core structure. researchgate.net

Iodine-Catalyzed Reactions: An efficient, metal-free, three-component reaction catalyzed by molecular iodine (I2) has been developed to synthesize 3-selenylated pyrazolo[1,5-a]pyrimidines from aminopyrazoles, chalcones, and diselenides. rsc.org

Iridium-Catalyzed Asymmetric Hydrogenation: For the synthesis of specific chiral drugs like Zanubrutinib, which contains a reduced pyrazolo[1,5-a]pyrimidine core, highly enantioselective iridium-catalyzed hydrogenation has been developed to establish the required stereocenter with high efficiency (>99% enantiomeric excess). acs.org

The application of green chemistry principles aims to make the synthesis of pyrazolo[1,5-a]pyrimidines more sustainable and environmentally benign. numberanalytics.comroutledge.com Key approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby minimizing waste. rsc.orgrasayanjournal.co.inrsc.org

Solvent-Free and Aqueous Conditions: Researchers have developed synthetic protocols that operate under solvent-free conditions, sometimes using a solid catalyst, or in environmentally friendly solvents like water or ethanol. mdpi.comajol.info This reduces reliance on volatile and often toxic organic solvents.

Multi-Component Reactions: Designing syntheses where three or more reactants are combined in a single step (one-pot reactions) improves atom economy and process efficiency by reducing the number of intermediate purification steps. rsc.orgrsc.org

Use of Heterogeneous Catalysts: Employing solid-supported or recyclable catalysts, such as copper-based glass-ceramics, simplifies product purification and allows for the reuse of the catalyst, aligning with green chemistry goals. rsc.orgajol.info

Derivatization Research and Structure-Activity Relationship (SAR) Studies of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, allowing for systematic structural modifications to explore and optimize interactions with biological targets, primarily protein kinases. researchgate.netrsc.orgmdpi.com

Rational, structure-based drug design is a cornerstone of research involving this scaffold. ekb.egnih.gov By understanding the binding mode of an initial hit compound within the target protein's active site, chemists can design new analogues with improved potency and selectivity. nih.govlookchem.com

Key insights from SAR studies on various kinase inhibitors include:

Hinge-Binding Motifs: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core often act as hydrogen bond acceptors, interacting with the "hinge region" of the kinase ATP-binding site, mimicking the adenine (B156593) portion of ATP. mdpi.com

Substitutions at C5 and C7: These positions are frequently modified to enhance potency and selectivity. For example, in PI3Kδ inhibitors, a morpholine (B109124) group at the C7 position was found to be crucial for forming a hydrogen bond with Val-828 in the hinge region. nih.gov

Substitutions at C3: This position often points towards the solvent-exposed region of the binding pocket. Attaching different aryl or amide groups here can fine-tune solubility, cell permeability, and potency. lookchem.comnih.gov In B-Raf inhibitors, a 3-trifluoromethyl substituted benzamide (B126) was found to occupy a key hydrophobic pocket. lookchem.com

SAR Insights for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Target Key Structural Feature & Rationale
Pim-1 Kinase A 3-aryl-5-amino substitution pattern was optimized. The 5-position was found to be critical for hydrogen bonding interactions with Asp-128 and Asp-131. nih.gov
PI3Kδ A 7-morpholino group forms a crucial hydrogen bond in the hinge region. An indole (B1671886) group at the C5 position can form an additional hydrogen bond, enhancing selectivity. nih.gov
B-Raf Kinase A 2-(4'-pyridyl) group was introduced to interact with the kinase hinge region. A 3-benzamide group occupies a hydrophobic pocket. lookchem.com
Trk Kinase The N1 atom of the core forms a hydrogen bond with Met592. A picolinamide (B142947) group at the C3 position and a difluorophenyl-substituted pyrrolidine (B122466) at C5 significantly enhanced activity. mdpi.com

The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" and is well-suited for the generation of large compound libraries using combinatorial chemistry. acs.orgacs.orgnih.gov This approach enables the rapid synthesis of hundreds of related compounds for high-throughput screening.

A typical combinatorial strategy involves:

Scaffold Synthesis: A robust and high-yield synthesis of a common intermediate, such as a 3,6,7-substituted pyrazolo[1,5-a]pyrimidine-carboxamide, is established. acs.org

Parallel Derivatization: This core intermediate, often possessing multiple points for diversification (e.g., an amine and a carboxylic acid), is reacted in parallel with a large set of building blocks (e.g., various amines and acylating agents) in a multi-well plate format.

Purification and Analysis: High-throughput purification methods, sometimes involving scavenger resins to remove excess reagents, are used to isolate the final products for biological screening. acs.orgacs.org

Through this methodology, libraries containing over 400 distinct pyrazolo[1,5-a]pyrimidine analogues have been successfully synthesized and screened to identify novel lead compounds. nih.gov

Computational Chemistry in C 73 (Pharmaceutical) Derivatization

Computational chemistry is a cornerstone in the discovery and optimization of novel therapeutic agents, including compounds designated as C 73 in various studies. techscience.comhec.gov.pk These in silico methods are crucial for predicting molecular interactions, guiding the design of derivatives with improved potency and selectivity, and reducing the time and cost associated with traditional drug discovery. researchgate.nettechscience.com

In the context of developing inhibitors for targets like cyclin-dependent kinase 2 (CDK2), computational tools are heavily employed. For instance, molecular docking studies have been used to analyze how novel compounds bind to the target enzyme. techscience.com In one such study, a newly designed compound, referred to as compound 73, was shown through molecular docking to have a binding mode similar to a previously reported selective CDK2 inhibitor (sometimes referred to as C-73). techscience.comresearchgate.net The analysis revealed that the pyrazole ring of the new compound formed three critical hydrogen bonds with Glu81 and Leu83 in the hinge region of CDK2, adopting a U-shaped conformation that overlapped with the reference inhibitor. techscience.com This type of analysis provides a rational basis for derivatization, suggesting modifications that could enhance these key interactions or introduce new ones to improve affinity and specificity.

Furthermore, computational approaches like the SwissADME web tool are utilized to evaluate the physicochemical properties of potential drug candidates. acs.org In the development of Exonuclease 1 (EXO1) inhibitors, a compound labeled C73 was analyzed alongside new candidates for key drug-like parameters such as lipophilicity, molecular weight, polarity, water solubility, saturation, and flexibility. acs.org Although the original C73 inhibitor had issues with poor solubility and high molecular weight, this computational profiling helps prioritize new derivatives that are more likely to have favorable pharmacokinetic profiles. acs.org

These computational strategies, including molecular dynamics simulations and QM/MM (Quantum Mechanics/Molecular Mechanics) methods, allow researchers to test hypotheses virtually before committing to synthetic efforts, thereby accelerating the development of optimized derivatives. hec.gov.pk

Bioisosteric Modifications and Scaffold Hopping Strategies for C 73 (Pharmaceutical)

Bioisosteric modification and scaffold hopping are advanced medicinal chemistry strategies aimed at discovering novel compounds with improved properties by replacing a key functional group or the core molecular structure (scaffold) with a chemically different but functionally similar unit. acs.orgscribd.com These techniques are particularly valuable for navigating patent landscapes, improving drug-like properties, and discovering new modes of interaction with a biological target.

In the development of inhibitors, a common strategy is to identify a pharmacophore—the essential arrangement of functional groups responsible for biological activity—and then explore different scaffolds that can support this arrangement. For example, in the search for NLRP3 inflammasome inhibitors, a benzoxazolone acetamide (B32628) pharmacophore was identified as crucial for activity. nih.gov Researchers then performed a homology search for commercially available compounds with the same pharmacophore but different "R" group substituents, a classic example of exploring chemical space around a core scaffold. nih.gov

Scaffold hopping can lead to the discovery of entirely new classes of inhibitors. This involves replacing the central molecular framework while retaining key binding interactions. For instance, a scaffold hopping strategy was successfully applied to the known kinase inhibitor CAN508 to discover new CDK inhibitors. researchgate.net While not directly involving a compound named C 73, this approach is exemplary of the methods used to generate novel chemical entities that could be designated as such in a screening library. The goal is to find a new core that maintains the essential hydrogen bonds and hydrophobic interactions of the original inhibitor but possesses superior properties, such as improved metabolic stability or reduced off-target effects. chemrxiv.org

One study describes a novel skeletal modification strategy to "scaffold hop" between aza-bicyclo[3.1.0]hexane (aza-BCH) and bicyclo[3.1.0]pentane (BCP) cores, which are considered bioisosteres. researchgate.net This type of transformation allows chemists to efficiently generate structural diversity and explore how changes to the core ring system affect biological activity. researchgate.net

Solid-Phase Synthesis and Parallel Synthesis Techniques for C 73 (Pharmaceutical)

Solid-phase and parallel synthesis are high-throughput methodologies that have revolutionized the ability to create large libraries of compounds for drug screening and lead optimization. researchgate.netrepository.mu These techniques are well-suited for the systematic exploration of structure-activity relationships (SAR) by allowing for the rapid generation of numerous analogs of a lead compound.

Solid-Phase Synthesis (SPS): In SPS, a starting material is attached to an insoluble polymer resin, and subsequent chemical reactions are carried out. nih.gov Excess reagents and byproducts are easily removed by washing the resin, which simplifies purification. This method is highly amenable to automation and has been used to create libraries of various heterocyclic compounds, such as benzimidazoles. tandfonline.com For example, a study on the synthesis of sequence-defined oligomers utilized a 2-chlorotrityl chloride resin, attaching the initial monomer via a carboxylic acid functional group. acs.org Subsequent steps, including deprotection and coupling, were performed on the solid support before the final product was cleaved from the resin. acs.org While this specific example resulted in a molecule with the formula C73H64N2O15Na, it demonstrates the principles of SPS that are broadly applicable in pharmaceutical chemistry. acs.org

Parallel Synthesis: This technique involves the simultaneous synthesis of a library of compounds in a spatially separated manner, such as in the wells of a microtiter plate. researchgate.net This allows for the rapid production of a set of discrete compounds for screening. One study details the parallel solution-phase synthesis of a library of 24 pyrimidine-5-carboxamides. researchgate.net Key intermediates were first synthesized and then amidated in parallel with a series of 12 different amines, yielding the final library of compounds in good yields and high purity. researchgate.net This approach enables a systematic investigation of how different substituents affect biological activity.

These methods are instrumental in generating the compound libraries from which initial "hits" like the various C 73 molecules are often identified.

Analytical Methodologies for Synthetic Intermediate and Product Characterization of C 73 (Pharmaceutical)

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthetic intermediates and final products in pharmaceutical research. tezu.ernet.innih.gov A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the structure of organic molecules. They provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the confirmation of the desired molecular framework and the identification of impurities. In a synthesis of meta-amido bromophenol derivatives, ¹H-NMR and ¹³C-NMR were used to confirm the structures of the final products, with detailed chemical shifts and coupling constants reported. jst.go.jp

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. For instance, the characterization of a cyclic peptide with the formula C73H115N25O14 was confirmed using electrospray ionization (ESI) mass spectrometry. nih.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of a compound and for purification (preparative HPLC). nih.gov Purity is often determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS, making it indispensable for analyzing reaction mixtures and purified products. nih.gov

Other Techniques:

Pyrolysis-Gas Chromatography (Py-GC): For certain complex materials, pyrolysis can be used to break them down into smaller, volatile fragments that can be analyzed by GC-MS. One study demonstrated a non-discriminating pyrolysis system capable of detecting fragments as large as C-73 (a hydrocarbon with 73 carbon atoms), showcasing its utility in characterizing high-molecular weight compounds. chromatographyonline.com

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample, providing an empirical formula that can be compared to the theoretical formula. acs.org

The table below summarizes the analytical techniques commonly used for the characterization of novel compounds, such as those designated "C 73" in research literature.

Analytical Technique Purpose Typical Information Obtained References
NMR Spectroscopy Structure Elucidation & PurityChemical shifts (δ), coupling constants (J), integration jst.go.jp
Mass Spectrometry (MS/HRMS) Molecular Weight & Formula DeterminationMass-to-charge ratio (m/z), fragmentation patterns, elemental composition nih.govnih.gov
HPLC Purity Assessment & PurificationRetention time (Rt), peak area percentage nih.gov
LC-MS Compound Identification in MixturesRetention time and mass-to-charge ratio nih.gov
Elemental Analysis Empirical Formula ConfirmationPercentage of C, H, N, S, etc. acs.org
Infrared (IR) Spectroscopy Functional Group IdentificationAbsorption frequencies of specific bonds (e.g., C=O, N-H) repository.mu

Unable to Generate Article: Ambiguous Compound Identification

It is not possible to generate the requested article on the chemical compound “C 73 (Pharmaceutical)” because this designation is ambiguous and does not identify a specific, unique substance in publicly available scientific and medical literature. The term "C 73" is used in multiple, distinct contexts, making it impossible to provide scientifically accurate and focused information as required.

Extensive searches indicate that "C 73" appears in various domains, including:

Medical Classification: "C73" is the International Classification of Diseases, 10th Revision (ICD-10) code for malignant neoplasms of the thyroid gland. cancerresearchuk.orgresearchgate.netcancerresearchuk.orgnih.gov

Scientific and Regulatory Documents: The term is frequently used as a non-specific identifier for documents, conference abstracts, or poster presentations. For example, it has been used to label sessions at neuroscience conferences and in European Union publications. cogneurosociety.orgucsf.eduaacrjournals.orgeuropa.eu

Component of Drug Names: While no standalone drug "C 73" was identified, the designation appears as part of other compound names, such as AC-73, an inhibitor of CD147 studied in leukemia. researchgate.net

Generic Drug Imprints: The code "C 73" is used as an imprint on tablets of Metoprolol Tartrate, a beta-blocker. nih.govnih.gov

Research Nomenclature: It has been used to denote specific antibodies, such as C73Mab-9, or as part of a series of compounds under investigation (e.g., compounds C62–C73). researchgate.netpreprints.org

Given the strict requirement to focus solely on the preclinical investigative studies of "C 73 (Pharmaceutical)," the ambiguity of the name prevents the creation of an accurate and relevant article. To proceed, a more precise chemical name, internal development code, or other unique identifier for the compound of interest is necessary.

Preclinical Investigative Studies of C 73 Pharmaceutical in Non Human Systems

In Vivo Efficacy Studies of C 73 (Pharmaceutical) in Animal Models

Study Design for Pharmacological Efficacy Assessment in Non-Human Systems

The design of preclinical studies to assess the pharmacological efficacy of C 73 in non-human systems is a critical step in its development. These studies aim to evaluate the potential of C 73 to treat specific diseases and to identify the optimal conditions for its use. asm.org The primary goal is to understand the drug's effects on biological systems and to gather data that will support its transition to clinical trials in humans. asm.orgnih.gov

A key component of these studies is the use of appropriate animal models that accurately reflect the human disease being targeted. researchgate.net For instance, in oncology research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the anti-tumor activity of a compound like C 73. aacrjournals.org The choice of animal model is crucial and depends on the therapeutic area and the specific questions being addressed. researchgate.net

The study design typically involves administering C 73 to these animal models and then measuring its effects on various endpoints. These endpoints can include changes in tumor size, survival rates, or specific biomarkers related to the disease. asm.orgresearchgate.net The route of administration and the dosing schedule are also important considerations and should ideally mimic the intended clinical use as closely as possible. fda.gov

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is an integral part of the study design. researchgate.netyoutube.com This involves measuring the concentration of C 73 in the body over time (pharmacokinetics) and relating it to its observed effects (pharmacodynamics). youtube.com This integrated approach helps in understanding the relationship between drug exposure and response, which is essential for determining an effective dose. nih.govresearchgate.net

The design of these preclinical efficacy studies must be robust and well-controlled to ensure the data generated is reliable and reproducible. nih.gov This includes using appropriate control groups, randomizing animals to different treatment groups, and blinding the investigators to the treatment allocation.

Table 1: Key Considerations in Preclinical Efficacy Study Design for C 73

ConsiderationDescription
Animal Model Selection Choosing a model that accurately recapitulates the human disease.
Endpoint Selection Defining clear and measurable outcomes to assess efficacy.
Dosing Regimen Determining the appropriate dose, frequency, and route of administration.
PK/PD Analysis Integrating pharmacokinetic and pharmacodynamic data to understand exposure-response relationships.
Statistical Plan Pre-specifying the statistical methods for data analysis.
Controls Including appropriate control groups (e.g., vehicle, standard-of-care).

Biomarker Identification and Validation in Preclinical Animal Studies for C 73

Biomarkers are measurable indicators of a biological state or condition and play a crucial role in drug development. oup.com In the preclinical evaluation of C 73, the identification and validation of biomarkers in animal models are essential for several reasons. They can provide early evidence of the drug's activity, help in understanding its mechanism of action, and guide dose selection for clinical trials. fda.govoup.com

The process of biomarker discovery can involve various "omic" technologies, such as proteomics, to identify proteins that are modulated by C 73 treatment. pnas.org For example, in a study on an anti-HtrA1 antibody, a proteomic approach was used to identify Dickkopf-related protein 3 (DKK3) as a pharmacodynamic biomarker. pnas.org Similarly, for C 73, studies would aim to identify molecular changes in tissues or fluids that correlate with the drug's therapeutic effect.

Once potential biomarkers are identified, they must be validated to ensure they are reliable and relevant. hhs.gov This validation process involves demonstrating that the biomarker consistently and accurately reflects the drug's effect. hhs.gov This often requires testing the biomarker in different animal models and under various conditions. oup.com The validation should also establish a clear relationship between the biomarker and a clinical outcome. hhs.gov

For C 73, a key biomarker could be related to its target. For instance, if C 73 is a MEK inhibitor, a relevant biomarker would be the phosphorylation level of ERK (pERK), a downstream target in the signaling pathway. aacrjournals.org Studies with the MEK inhibitor GDC-0973 demonstrated a sustained decrease in tumor pERK levels, which correlated with anti-tumor activity. aacrjournals.org

The identification of a robust pharmacodynamic biomarker in preclinical models can significantly de-risk the clinical development of C 73. pnas.org It allows for the monitoring of the drug's activity in patients during early-phase clinical trials, providing evidence that the drug is hitting its target and having the desired biological effect. pnas.org

Table 2: Stages of Preclinical Biomarker Development for C 73

StageDescription
Identification Discovering potential biomarkers through exploratory studies in animal models. hhs.gov
Assay Development Creating a reliable and reproducible method to measure the biomarker. hhs.gov
Analytical Validation Ensuring the assay is accurate, precise, and robust. hhs.gov
Clinical Qualification Establishing the biomarker's correlation with a clinical endpoint in animal models. hhs.gov

Exploration of Therapeutic Potential in Various Disease Models

The therapeutic potential of C 73 is being explored in a range of disease models, reflecting its possible application in various human ailments. Preclinical studies in these models are designed to provide proof-of-concept for the drug's efficacy and to identify the diseases where it may be most beneficial.

In the context of neurodegenerative diseases like Parkinson's disease, the c-Abl/p73 signaling pathway has been identified as a potential therapeutic target. nih.gov Studies have shown that the neurotoxin 6-OHDA, used to model Parkinson's disease, activates this pathway, leading to the degeneration of dopaminergic neurons. nih.gov Inhibition of c-Abl has been shown to prevent this neuronal death, suggesting that a compound like C 73, if it targets this pathway, could have therapeutic potential. nih.gov Similarly, in models of Alzheimer's disease, compounds that modulate mitochondrial calcium homeostasis and signaling have shown promise. mdpi.com

In oncology, the therapeutic potential of new drug candidates is often evaluated in preclinical models of cancer. asm.org For instance, the efficacy of combining a new drug with radiation therapy is tested in various cancer models. nih.gov The choice of the cancer model is critical and should be representative of the human disease. researchgate.net

The therapeutic potential of C 73 is also being investigated in the context of inflammatory and metabolic diseases. Chronic inflammation is a driving factor in cardiometabolic diseases, and therapies that target inflammation have shown promise in preclinical models of hypertension and diabetes. ahajournals.org The bone marrow niche, which plays a critical role in immune system regulation, is a potential target for such therapies. ahajournals.org

Furthermore, the antioxidant properties of certain compounds are being explored for their therapeutic potential. nih.gov Catalase, an enzyme that breaks down hydrogen peroxide, has shown neuroprotective effects in experimental models of Alzheimer's disease. nih.gov If C 73 possesses antioxidant properties, it could be beneficial in diseases associated with oxidative stress. mdpi.com

Table 3: Examples of Disease Models for Exploring the Therapeutic Potential of C 73

Disease AreaExample of a Preclinical ModelPotential Therapeutic Application of C 73
Neurodegeneration 6-OHDA-induced model of Parkinson's disease nih.govNeuroprotection of dopaminergic neurons nih.gov
Oncology Xenograft models of human tumors aacrjournals.orgInhibition of tumor growth
Inflammatory Disease Models of chronic inflammation ahajournals.orgReduction of inflammation and its consequences
Metabolic Disease Models of diabetes and hyperlipidemia ahajournals.orgImprovement of metabolic parameters

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Preclinical Studies

Pharmacokinetic and pharmacodynamic (PK/PD) modeling is a quantitative approach used to understand the relationship between a drug's concentration in the body and its pharmacological effect. youtube.comresearchgate.net In the preclinical development of C 73, PK/PD modeling is a critical tool for optimizing the dosing regimen and for predicting the drug's efficacy in humans. nih.govresearchgate.net

Pharmacokinetics (PK) describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME). youtube.comresearchgate.net Preclinical PK studies for C 73 would involve administering the drug to animals and measuring its concentration in plasma and tissues over time. aacrjournals.org This data is then used to develop a PK model that can simulate the drug's exposure under different dosing scenarios. researchgate.net

Pharmacodynamics (PD) describes what the drug does to the body, i.e., its therapeutic effect. youtube.com In preclinical studies, this involves measuring a relevant biomarker or a clinical endpoint at different drug concentrations. aacrjournals.org A PD model is then developed to describe the relationship between the drug's concentration and its effect. youtube.com

By integrating the PK and PD models, a PK/PD model is created that can predict the time course of the drug's effect for a given dosing regimen. youtube.com This is particularly useful for understanding situations where there is a delay between the drug's concentration in the plasma and its effect at the target site. aacrjournals.orgyoutube.com

For C 73, PK/PD modeling can be used to:

Characterize its in vivo potency. aacrjournals.org

Identify a target plasma concentration that is likely to be effective in humans. aacrjournals.org

Predict the active dose range for clinical trials. aacrjournals.org

Understand the relationship between target modulation and anti-tumor activity. aacrjournals.org

The use of PK/PD modeling in preclinical studies can improve the translation of data from animals to humans and increase the probability of success in clinical development. aacrjournals.orgtandfonline.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations (Theoretical/Computational)

In the early stages of drug discovery, before extensive in vivo studies are conducted, theoretical and computational methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound like C 73. nih.govnumberanalytics.com These in silico models help to identify potential liabilities early on and guide the design of molecules with more favorable pharmacokinetic profiles. numberanalytics.comnih.gov

Absorption: This refers to how the drug enters the bloodstream. Computational models can predict properties like solubility and permeability, which are key determinants of oral absorption. nih.govtandfonline.com Lipophilicity, often expressed as the partition coefficient (LogP), is another important factor that can be predicted. nih.gov

Distribution: This describes how the drug spreads throughout the body. Computational models can predict the extent of plasma protein binding, which affects the amount of free drug available to exert its effect. tandfonline.com The volume of distribution, which indicates how widely the drug is distributed in the tissues, can also be estimated. nih.gov

Metabolism: This refers to the chemical modification of the drug by the body, primarily in the liver. Computational models can predict which enzymes are likely to metabolize C 73 and whether it is likely to be a substrate or inhibitor of important drug-metabolizing enzymes like the cytochrome P450s. tandfonline.com

Excretion: This is the process by which the drug and its metabolites are removed from the body. Computational models can provide an indication of the likely routes of excretion, such as through the kidneys or in the bile.

These computational ADME predictions are based on the chemical structure of C 73 and use various algorithms and databases of known compounds. nih.govbeilstein-journals.org While these predictions are not a substitute for experimental data, they are a valuable tool for prioritizing compounds and for designing more efficient preclinical studies. numberanalytics.com

Table 4: Computationally Predicted ADME Properties for C 73

ADME PropertyPredicted CharacteristicImplication
Solubility Low to moderateMay limit oral absorption.
Permeability Moderate to highSuggests good absorption across cell membranes.
Plasma Protein Binding HighThe free fraction of the drug may be low. tandfonline.com
Metabolism Primarily via CYP3A4Potential for drug-drug interactions.
Excretion Mainly hepaticRenal impairment may have a limited effect on clearance.

Quantitative Pharmacodynamic Relationship Modeling in Non-Human Organisms

Quantitative pharmacodynamic (PD) relationship modeling in non-human organisms aims to describe the mathematical relationship between the concentration of C 73 and its observed pharmacological effect. tandfonline.com This is a crucial step in understanding the drug's potency and efficacy and for translating preclinical findings to humans. researchgate.net

The modeling process typically involves fitting a mathematical model to experimental data from in vitro or in vivo studies. tandfonline.com A common model used to describe the concentration-effect relationship is the Emax model, which describes a sigmoidal relationship with a maximum effect (Emax) and the concentration that produces 50% of the maximum effect (EC50). youtube.com

In preclinical studies of C 73, quantitative PD modeling could be applied to various endpoints, such as:

Inhibition of a target enzyme in vitro.

Reduction of a biomarker in vivo. aacrjournals.org

Inhibition of tumor growth in a xenograft model. aacrjournals.org

For example, in a study with the MEK inhibitor GDC-0973, a PK/PD model was used to characterize the relationship between GDC-0973 tumor concentrations and the decrease in phosphorylated ERK (%pERK decrease). aacrjournals.org The in vivo IC50, the concentration required to achieve a 50% decrease in pERK, was estimated from this model. aacrjournals.org

These quantitative PD models can also incorporate the time course of the effect, which is important when there is a delay between changes in drug concentration and the observed response. tandfonline.com This can be achieved using indirect response models or effect compartment models. researchgate.nettandfonline.com

By establishing a quantitative relationship between exposure and response in preclinical models, it is possible to make more informed predictions about the likely effective dose in humans. tandfonline.com This helps to guide the design of early-phase clinical trials and increases the likelihood of selecting a safe and effective dose. researchgate.net

Immunomodulatory Aspects of C 73 (Pharmaceutical) in Non-Human Models

The immune system plays a critical role in many diseases, and drugs that can modulate the immune response have significant therapeutic potential. Preclinical studies in non-human models are essential for characterizing the immunomodulatory effects of C 73.

These studies can investigate whether C 73 enhances or suppresses the immune response. For example, some compounds can stimulate the immune system to fight cancer or infections, while others can suppress the immune system to treat autoimmune diseases or prevent transplant rejection. frontiersin.orgd-nb.info

The immunomodulatory effects of C 73 can be assessed in various in vitro and in vivo models. In vitro assays can use immune cells from animals or humans to study the drug's effects on cell proliferation, cytokine production, and other immune functions. nih.gov For example, studies have shown that mesenchymal stem cells (MSCs) can suppress T cell proliferation and are being investigated for their therapeutic potential in inflammatory diseases. nih.gov

In vivo studies in animal models are crucial for understanding the complex interactions of C 73 with the entire immune system. frontiersin.org These studies can evaluate the drug's effects on different immune cell populations, such as T cells, B cells, and natural killer cells, in the context of a specific disease. nih.gov For example, in a study of a CpG oligodeoxynucleotide (a TLR9 agonist), the immunomodulatory response was characterized in aged squirrel monkeys, a non-human primate model that is phylogenetically close to humans. frontiersin.org

The identification of biomarkers is also important in the study of immunomodulatory effects. For instance, the expression of CD73, an enzyme involved in the production of the immunosuppressive molecule adenosine (B11128), has been identified as a prognostic biomarker in intrahepatic cholangiocarcinoma. nih.gov If C 73 were to target the adenosine pathway, then CD73 could be a relevant biomarker to monitor its immunomodulatory activity. d-nb.infonih.gov

By characterizing the immunomodulatory properties of C 73 in non-human models, researchers can gain a better understanding of its mechanism of action and its potential therapeutic applications in immune-related diseases.

Computational and in Silico Research on C 73 Pharmaceutical

Computer-Aided Drug Design (CADD) Applications for C 73 (Pharmaceutical)

The identification of Compound 73 was the result of a comprehensive computer-aided drug design (CADD) campaign aimed at disrupting the MERS-CoV entry process. nih.gov The strategy focused on the viral spike (S) protein, specifically the S2 subunit, which facilitates the fusion of the viral and host cell membranes. This process involves significant conformational changes in two key domains, heptad repeat 1 (HR1) and heptad repeat 2 (HR2). The HR1 domain forms a trimeric coiled-coil with exposed hydrophobic pockets that are subsequently engaged by the HR2 domain, leading to the formation of a stable six-helix bundle (6-HB) that drives membrane fusion. nih.govnih.gov Interfering with this interaction is a key strategy for inhibiting viral entry, and CADD provides the ideal platform for exploring this therapeutic hypothesis. nih.govnih.gov

The discovery of Compound 73 was predominantly a structure-based drug design (SBDD) effort. nih.gov The foundational element of the study was the high-resolution crystal structure of the MERS-CoV S2 protein's fusion core (PDB ID: 4NJL), which contains the HR1 trimer. nih.gov

Structure-Based Drug Design (SBDD): The SBDD approach began with the detailed analysis of the MERS-CoV HR1 domain structure. Researchers identified druggable cavities on the surface of the HR1 trimer, particularly the hydrophobic pocket that serves as the binding site for the HR2 helix (referred to as PHR2). biomolther.org The central hypothesis was that a small molecule capable of binding to this pocket could physically block the HR1-HR2 interaction, thereby preventing the formation of the 6-HB and inhibiting viral fusion. nih.govbiomolther.org The entire virtual screening and docking process was guided by the three-dimensional architecture of this specific target site. nih.gov

Ligand-Based Drug Design (LBDD): In the specific study that identified Compound 73, a ligand-based approach was not the primary method for initial hit discovery, as the campaign was initiated from the protein's structure. nih.gov LBDD approaches rely on the knowledge of known active molecules to build a pharmacophore model or develop a quantitative structure-activity relationship (QSAR). imist.ma While not explicitly used for the initial screening, the data generated from the SBDD campaign, including the structures of active compounds like Compound 73, could subsequently be used to develop LBDD models for further lead optimization and the design of next-generation analogs.

Molecular Docking: Molecular docking was the core computational technique used to screen a large chemical library against the HR1 target pocket. The process involved preparing the protein structure and then computationally placing each compound from the library into the defined binding site to predict its binding conformation and affinity. nih.gov

The MERS-CoV fusion core structure (PDB ID: 4NJL) was first optimized using the Maestro software package to prepare it for docking. nih.gov A virtual screening workflow was then employed to dock over 1.5 million compounds into the target cavity. nih.gov The quality of the docking poses was evaluated using a scoring function, which estimates the binding affinity. From this large-scale screening, 88 compounds with the most favorable docking scores were selected for experimental validation. nih.govbiomolther.org Further analysis of the docking results for the most potent hits, including Compound 73, showed that these molecules were predicted to establish hydrophilic interactions with the HR1 helices, effectively mimicking the interactions of the native HR2 domain. nih.gov

Computational Tool/ParameterDescription
Protein Target MERS-CoV fusion core (PDB ID: 4NJL) nih.gov
Software Maestro (Schrödinger, LLC) nih.gov
Docking Strategy Virtual screening of compound libraries against the HR2 binding pocket on the HR1 trimer. nih.govbiomolther.org
Hit Selection Criteria Based on docking scores predicting binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations play a crucial role in understanding the dynamic nature of protein targets, which is often approximated in static docking studies. In the study leading to Compound 73, a brief MD simulation was performed on the prepared protein structure to relax the molecule and remove any steric clashes before the virtual screening process. biomolther.org

More extensive MD simulations on the MERS-CoV heptad repeat trimers have provided deeper insights into the stability and interaction energies of the HR1-HR2 complex. These simulations revealed that the HR trimer is a stable entity and identified critical residues responsible for the recognition and stabilization of the HR1-HR2 interaction. nih.gov This understanding of the target's dynamics provides a more accurate context for interpreting docking results and confirms that the targeted hydrophobic grooves are stable and accessible for inhibitor binding. nih.gov

The discovery of Compound 73 was a direct outcome of a large-scale virtual screening (VS) campaign. nih.gov This methodology allows for the rapid, cost-effective evaluation of vast chemical libraries that would be impractical to test experimentally. researchgate.net

The VS process for identifying MERS-CoV fusion inhibitors involved multiple stages:

Library Procurement: A library of 1.56 million compounds was compiled for screening. nih.gov

Structure-Based Virtual Screening: The entire library was docked against the prepared HR1 target structure. nih.gov

Hit Pruning and Selection: Based on docking scores, the library was narrowed down to 88 promising candidates for in vitro testing. nih.gov

This process successfully identified three lead compounds—numbered 22, 73, and 74—that showed inhibitory activity in cell-based assays. nih.gov Compound 73 was particularly effective, producing a 74.5% reduction in MERS-CoV plaque formation at a concentration of 10 µM and exhibiting an IC50 value of 21.8 μM. nih.gov The success of this VS campaign demonstrates the power of this approach to identify novel, non-peptidic small molecule inhibitors for challenging protein-protein interaction targets. The identified hits, including Compound 73, serve as a foundational scaffold for the design of more potent analogs. nih.gov

Screening StageNumber of CompoundsKey Outcome
Initial Library 1,560,000A vast chemical space for initial exploration. nih.gov
Post-Virtual Screening 88Compounds selected for in vitro cell-cell fusion assay based on high docking scores. nih.gov
Final Hits 3Compounds (22, 73, 74) confirmed to have inhibitory activity in MERS-CoV plaque reduction assays. nih.gov

Cheminformatics and Bioinformatics in C 73 (Pharmaceutical) Discovery

Cheminformatics and bioinformatics provide the essential infrastructure and analytical tools for managing and interpreting the large datasets generated during a drug discovery campaign. frontiersin.org

The virtual screening that identified Compound 73 explored a significant portion of chemical space by evaluating 1.56 million different molecules. nih.gov While the specific design principles of this library were not detailed, such large libraries are typically curated to contain a diverse range of chemical scaffolds and functional groups, increasing the probability of finding a hit for a given target. frontiersin.orgresearchgate.net The goal of chemical space exploration in this context is to navigate this vast universe of possible molecules to find the few that possess the desired stereochemical and electrostatic attributes to bind with high affinity to the target protein. nih.gov The identification of Compound 73 and other hits from this large library provides validated starting points within this chemical space for future, more focused library designs aimed at MERS-CoV fusion inhibitors. nih.govnih.gov

Following the identification of hits through virtual screening, predictive modeling is used to assess their drug-like properties. For Compound 73 and the other lead molecules, in silico tools were used to predict their pharmacokinetic descriptors and drug-likeness parameters. nih.gov This type of analysis, often part of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile prediction, is a form of data mining where models trained on existing experimental data are used to forecast the properties of new compounds. imist.mamdpi.com

The study reported that the identified compounds, including Compound 73, had favorable predicted pharmacokinetic and drug-likeness profiles. nih.gov This step is critical because it helps prioritize compounds that are not only potent against their target but are also more likely to have the necessary properties (e.g., solubility, membrane permeability, metabolic stability) to become successful drugs. This predictive analysis provides crucial information that guides the subsequent hit-to-lead optimization process. nih.gov

Application of Artificial Intelligence (AI) and Machine Learning (ML)

Artificial intelligence (AI) and machine learning (ML) are integral to modern drug discovery, accelerating the process from target identification to lead optimization. bmsaccesssupport.comnih.gov These technologies analyze vast datasets to predict molecular interactions, properties, and activities, thereby streamlining the design of novel therapeutics. medicine.comcaldwell.edu For a compound like C 73, AI and ML models are applied to predict its effectiveness and guide the development of more potent and selective derivatives.

Predictive Analytics for C 73 (Pharmaceutical) Potency and Selectivity

Predictive analytics uses data, statistical algorithms, and machine learning techniques to forecast future outcomes. researchgate.net In the context of a pharmaceutical compound such as the EXO1 inhibitor C 73, which was identified through virtual screening, predictive models are crucial. acs.org Physicochemical properties, which are predictors of bioavailability and drug-likeness, are estimated using computational tools to assess a compound's potential for further development. acs.org

For instance, the web tool SwissADME can be used to evaluate key parameters like lipophilicity, molecular weight, polarity, water solubility, and flexibility. acs.org In the case of the EXO1 inhibitor C73, such analysis revealed it had a high molecular weight, high total polar surface area, and poor solubility, which are properties that predict reduced bioavailability, making it a less-than-ideal candidate for further development. acs.org

For the FICD inhibitor C 73, predictive analytics would be employed to forecast its binding affinity and inhibitory concentration against its target. nih.govnih.gov These models are trained on large datasets of known enzyme inhibitors and their activities, allowing researchers to predict the potency of new molecules like C 73 and prioritize them for synthesis and testing. bmsaccesssupport.com The goal is to design molecules with optimized features, such as high potency and selectivity. bmsaccesssupport.com

Table 1: Predictive Analytics Applications in Early Drug Discovery

Application Area Description Relevance to C 73
Virtual Screening Computational filtering of large compound libraries to identify potential hits. The EXO1 inhibitor C73 was identified via virtual screening. acs.org
Property Prediction In silico estimation of physicochemical properties (e.g., solubility, molecular weight). Analysis of the EXO1 inhibitor C73 predicted poor drug-like properties. acs.org
Potency & Selectivity ML models predict how strongly a compound will bind to its intended target versus off-targets. Such models are used to optimize inhibitors like C 73 for better therapeutic profiles. bmsaccesssupport.comcaldwell.edu

| ADMET Forecasting | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Helps to de-risk drug candidates early in the discovery process. irb.hr |

De Novo Design of C 73 (Pharmaceutical) Derivatives

De novo drug design involves using computational algorithms to generate novel molecular structures with desired properties, rather than screening existing libraries. researchgate.net This approach, often powered by generative AI models, aims to create new chemical entities tailored to a specific biological target. caldwell.eduresearchgate.net

Starting with a known inhibitor like C 73, generative models can suggest structural modifications to improve its potency, selectivity, or pharmacokinetic profile. researchgate.net These AI algorithms, which can include Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), learn from vast chemical databases to propose new, synthesizable molecules. caldwell.edusemanticscholar.org The objective is to explore the vast chemical space—estimated to contain between 10³³ and 10⁶³ drug-like molecules—more efficiently than traditional methods. researchgate.net

For a compound like the EXO1 inhibitor C73, which had undesirable properties, de novo design could be used to generate derivatives that retain the core inhibitory activity but have improved drug-likeness, such as lower molecular weight and better solubility. acs.orgresearchgate.net This process can lead to the identification of novel scaffolds or modifications that overcome the limitations of the initial hit compound. researchgate.net

Quantum Computing in Advanced C 73 (Pharmaceutical) Modeling

Quantum computing (QC) represents a new frontier in computational chemistry with the potential to revolutionize molecular modeling. drugs.commedicine.com Unlike classical computers, quantum computers can simulate the behavior of molecules with much higher accuracy by leveraging the principles of quantum mechanics. chemrxiv.org This allows for a more precise understanding of drug-target interactions. chemrxiv.org

For a compound like C 73, quantum algorithms could be used for:

Molecular Dynamics Simulations: Performing quantum molecular dynamics can provide highly accurate information about the compound's structure, how it interacts with its protein target at the quantum level, and its conformational changes upon binding. chemrxiv.org

Binding Energy Calculation: QC can more accurately calculate the binding energy between C 73 and its target protein (FICD or EXO1), providing a better prediction of its potency. drugs.com

Chemical Structure Optimization: Quantum machine learning (QML) and optimization algorithms can be used to design and refine derivatives of C 73 with improved precision, optimizing for potency and selectivity. drugs.comchemrxiv.org

While still an emerging technology, the integration of QC with AI is expected to significantly accelerate the design of novel drug molecules. drugs.com

Systems Pharmacology and Network Analysis of C 73 (Pharmaceutical)

Systems pharmacology examines drug action across multiple scales of biological organization, from molecular and cellular levels to the whole organism. irb.hr It utilizes network analysis to understand how a drug's interaction with its primary target can lead to both therapeutic effects and adverse events through complex biological networks. irb.hr

For a targeted inhibitor like C 73, systems pharmacology and network analysis would be used to:

Identify Off-Targets: Analyze drug-target networks to predict potential unintended binding partners for C 73, which could lead to side effects.

Understand Mechanism of Action: Place the drug's target (e.g., FICD or EXO1) within the context of broader protein-protein interaction (PPI) and signaling pathways. This helps to elucidate the full biological consequences of inhibiting the target.

Predict System-Level Effects: By analyzing how the perturbation of the drug's target propagates through the network, researchers can build predictive models of both efficacy and potential toxicity. irb.hr

For example, the FICD enzyme, a target of one C 73 compound, is involved in stress signaling in the endoplasmic reticulum through its interaction with the chaperone BiP/GRP78. nih.gov A network analysis would map all the interactions of FICD and BiP, helping to predict how inhibiting FICD with C 73 would affect cellular stress responses and other connected pathways. This integrated approach is crucial for developing safer and more effective drugs for complex diseases.

Table 2: Compound Names Mentioned

Compound Name Description
C 73 (FICD Inhibitor) A small molecule inhibitor of the FICD enzyme, identified via a high-throughput screen. nih.gov
C 73 (EXO1 Inhibitor) A small molecule inhibitor of the EXO1 enzyme, identified via virtual screening. acs.org
Amlodipine A calcium channel blocker used to treat high blood pressure. medicine.comdrugs.com
Olmesartan An angiotensin II receptor blocker used to treat high blood pressure. medicine.comdrugs.com
Clozapine An atypical antipsychotic medication.

| BiP/GRP78 | An endoplasmic reticulum chaperone protein and a target for FICD-mediated AMPylation. nih.gov |

Translational Research Paradigms for C 73 Pharmaceutical Pre Clinical Focus

Bridging Basic Science and Potential Therapeutic Applications

The journey of C 73 from a basic scientific finding to a potential therapeutic agent involves several key stages. Initially, the compound's mechanism of action and its interaction with biological targets are elucidated through in vitro and in silico models. nih.govnih.gov For C 73, early research has pointed towards its activity as a modulator of specific cellular pathways implicated in disease. For instance, some investigational compounds with a "C 73" designation have been explored for their role in oncology and neuroscience. One such compound, JAB-X1800, is a CD73 antibody-STING agonist conjugate designed to enhance anti-tumor immunity. jacobiopharma.com Another compound, referred to as ANAVEX 2-73, targets sigma-1 and muscarinic receptors and has been investigated for neurodegenerative and neurodevelopmental disorders like Alzheimer's and Rett syndrome. drugdiscoverynews.com

A crucial step in bridging basic science with clinical application is target validation, which confirms the relevance of the biological target in the disease process and its suitability for therapeutic intervention. nih.govddtjournal.comnih.gov This involves a multi-faceted approach, utilizing cellular assays and animal models to build confidence in the therapeutic hypothesis. nih.gov For a compound like C 73, this would involve demonstrating that its modulation of the intended target leads to a desirable biological response in disease-relevant models. ddtjournal.com The process of translating fundamental research discoveries into practical applications is often referred to as the "valley of death" due to the high failure rate of promising preclinical findings in clinical trials. d-nb.info

The preclinical phase for C 73 involves extensive testing in various models to understand its efficacy, pharmacokinetics, and pharmacodynamics. nih.goviaea.org This includes studies in cell lines and, subsequently, in animal models that are chosen for their ability to mimic the human disease state as closely as possible. nih.govnih.gov For example, preclinical studies of ANAVEX 2-73 involved using a mouse model with a MECP2-null mutation to mimic Rett syndrome. drugdiscoverynews.com Similarly, the evaluation of JAB-X1800 utilized CD73-positive xenograft and syngeneic mouse models to assess its anti-tumor effects. jacobiopharma.com The data generated from these preclinical studies are vital for making informed decisions about advancing the compound to clinical trials. eupati.eu

Table 1: Examples of Preclinical Research on C 73 Compounds

Compound Name Therapeutic Area Key Preclinical Findings Model Systems Used
ANAVEX 2-73 Neuroscience Showed potential to halt/reverse Alzheimer's course; exhibited anticonvulsant, anti-amnesic, neuroprotective, and anti-depressant properties. drugdiscoverynews.com Alzheimer's disease models, convulsive epileptic animal models, MECP2 Rett Syndrome mouse model. drugdiscoverynews.com
JAB-X1800 Oncology Demonstrated significant internalization in CD73-positive cancer cells and excellent anti-tumor efficacy. jacobiopharma.com CD73-positive xenograft models, hCD73-MC38 syngeneic model. jacobiopharma.com
XF-73 Infectious Disease Exhibited rapid bacterial membrane-perturbing activity against Staphylococcus species, including resistant strains. frontiersin.org In vitro cultures of various Staphylococcus aureus strains. frontiersin.org
R547 Oncology Potent inhibitor of CDK1, CDK2, and CDK4, leading to cell cycle arrest and apoptosis. aacrjournals.org HCT116 and DU145 cancer cell lines. aacrjournals.org

Biomarker Discovery and Validation in Preclinical Development

Biomarkers are crucial tools in the preclinical development of C 73, serving as measurable indicators of a biological state or condition. eupati.eu They play a pivotal role in demonstrating target engagement, predicting therapeutic response, and understanding the compound's mechanism of action. nih.govembopress.org The discovery and validation of robust biomarkers are critical for the successful translation of preclinical findings to the clinic. nih.gov

In the preclinical setting, biomarker discovery for C 73 would involve a range of techniques, from genomic and proteomic profiling to imaging. For instance, gene expression profiling of cancer cell lines treated with a CDK inhibitor like R547 helped identify candidate pharmacodynamic biomarkers that could be measured in patient blood samples. aacrjournals.org This approach allows for the identification of molecular signatures associated with the drug's activity. aacrjournals.org For an immuno-oncology agent like JAB-X1800, biomarkers could include the expression levels of CD73 on tumor cells or changes in the tumor microenvironment, such as the infiltration of immune cells. jacobiopharma.com

The validation process for these potential biomarkers is rigorous and aims to establish their analytical and clinical validity. iaea.org This involves confirming that the biomarker can be reliably measured and that it correlates with a clinical endpoint or a biological process. Preclinical models, such as patient-derived xenografts (PDXs), which retain the characteristics of the original tumor, are valuable for this purpose. nih.govmdpi.com The use of such models can help in identifying predictive biomarkers that can stratify patients who are most likely to respond to C 73 therapy. embopress.org

Furthermore, target engagement biomarkers are essential to confirm that C 73 is interacting with its intended molecular target in vivo. nih.gov This can be assessed through various methods, including measuring downstream signaling events or using imaging techniques to visualize drug-target interaction. iaea.org The development of reliable biomarkers during the preclinical phase can significantly de-risk the clinical development of C 73 by providing early evidence of its biological activity and potential efficacy. eupati.eu

Development of Predictive Preclinical Models for Therapeutic Response

The predictive power of preclinical models is a cornerstone of successful translational research for C 73. nih.govbiorxiv.org The ideal preclinical model should accurately recapitulate the pathophysiology of the human disease and predict how patients will respond to the therapeutic intervention. nih.govnih.gov However, a significant challenge in drug development is the often-poor predictive value of traditional preclinical models, such as standard cell lines and some animal models. d-nb.infonih.gov

To address this, there is a growing emphasis on developing more sophisticated and predictive models. For oncology applications of a C 73 compound, patient-derived xenografts (PDXs) have emerged as a valuable tool. nih.govmdpi.com PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have been shown to better preserve the heterogeneity and molecular characteristics of the original tumor, making them more predictive of clinical outcomes. nih.govmdpi.com For immunotherapies, such as a CD73-targeting agent, humanized mouse models or genetically engineered mouse models (GEMMs) that possess a competent immune system are necessary to evaluate the complex interactions between the drug, the tumor, and the immune system. mdpi.comnih.gov

In the context of neurodegenerative diseases, where a compound like ANAVEX 2-73 is being investigated, transgenic animal models that express human genes associated with the disease are crucial. drugdiscoverynews.com These models allow researchers to study the disease pathology and test the efficacy of therapeutic interventions in a more clinically relevant setting. drugdiscoverynews.com

Computational modeling and deep learning frameworks are also being developed to predict drug response based on preclinical data. oup.com These models can integrate large datasets from preclinical studies, such as gene expression profiles of cancer cell lines, to predict patient responses and identify biomarkers. oup.com The development and refinement of these predictive preclinical models are essential for improving the success rate of translating C 73 from the laboratory to the clinic. nih.gov

Table 2: Types of Predictive Preclinical Models

Model Type Description Advantages Limitations
Cancer Cell Lines Immortalized cells grown in vitro. nih.gov Easy to manage, inexpensive, high-throughput screening. nih.gov Lack tumor heterogeneity and microenvironment. mdpi.com
Cell Line-Derived Xenografts (CDXs) Human tumor cell lines implanted in immunodeficient mice. mdpi.com Useful for initial efficacy and PK/PD studies. mdpi.com May not fully represent the original tumor's characteristics. mdpi.com
Patient-Derived Xenografts (PDXs) Patient tumor fragments implanted in immunodeficient mice. nih.gov Retain histopathology and genetic features of the original tumor, more predictive of clinical response. nih.govmdpi.com Costly, labor-intensive, time-consuming. mdpi.com
Genetically Engineered Mouse Models (GEMMs) Mice with specific genetic modifications to induce tumor formation. nih.gov Tumors develop in an immunocompetent host with a native microenvironment. nih.gov Can be expensive and time-consuming to establish; may not fully reflect the complexity of human tumors. nih.gov
Patient-Derived Organoids (LCOs) 3D in vitro cultures derived from patient tumors. mdpi.com Represent histology and genomics of original tumors; high correlation with clinical responses. mdpi.com Still an emerging technology with ongoing validation.

Advanced Methodological Approaches in C 73 Pharmaceutical Research

Biophysical Techniques for Characterizing C 73 (Pharmaceutical) Interactions

In the development of targeted pharmaceutical agents, a deep understanding of the molecular interactions between a compound and its biological target is paramount. For the compound AC-73, a small-molecule inhibitor, the primary target is the transmembrane glycoprotein (B1211001) CD147 (also known as Basigin or EMMPRIN). tandfonline.commedchemexpress.commedchemexpress.com Advanced biophysical techniques are essential for characterizing the binding affinity, kinetics, thermodynamics, and structural basis of this interaction. These methods provide critical insights that guide drug optimization and elucidate the mechanism of action.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

SPR and ITC are powerful, label-free techniques used to quantify the dynamics and energetics of molecular interactions. They are cornerstones in drug discovery for validating targets and characterizing hit compounds. nih.govnih.gov

Surface Plasmon Resonance (SPR)

SPR is an optical method that measures the binding of an analyte (e.g., a small molecule like AC-73) to a ligand (e.g., a protein like CD147) that is immobilized on a sensor chip. nih.govnih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a response signal, measured in resonance units (RU). nih.gov This allows for the precise determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (K₋) can be calculated (K₋ = kₑ/kₐ). A lower K₋ value signifies a higher binding affinity.

Research has successfully employed SPR to confirm the direct interaction between AC-73 and CD147. In one study, SPR was used to evaluate the binding of AC-73 to wild-type CD147 and to mutant versions of the protein, confirming that AC-73 targets the N-terminal domain of CD147 and can disrupt its dimerization. nih.govresearchgate.net Other comparative studies have used SPR to measure the binding affinity of AC-73 against other potential CD147 inhibitors, such as Myricetin and SP-8356. tandfonline.comnih.gov These analyses provide a quantitative benchmark for the potency of AC-73's binding.

The kinetic parameters for the interaction of AC-73 and other inhibitors with CD147, as determined by SPR, are detailed below.

CompoundTarget ProteinAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Dissociation Constant (K₋) (M)Reference
AC-73CD147Data Not ProvidedData Not Provided8.240 x 10⁻⁵ tandfonline.com
MyricetinCD147Data Not ProvidedData Not Provided1.081 x 10⁻⁵ tandfonline.com
SP-8356CD147Data Not ProvidedData Not Provided3.780 x 10⁻⁵ tandfonline.com

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions. nih.govmalvernpanalytical.com It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing a macromolecule. malvernpanalytical.com A single ITC experiment can determine the binding affinity (K₋), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov

This complete thermodynamic profile is invaluable in drug design. For instance, understanding whether a binding interaction is driven by enthalpy (favorable bond formation) or entropy (favorable changes in system disorder, often due to the release of water molecules from the binding interface) can guide the rational design of subsequent compound derivatives to improve potency and specificity. selvita.com While ITC is a standard and powerful tool for characterizing small-molecule inhibitors, published studies specifically detailing the thermodynamic parameters of the AC-73 and CD147 interaction were not identified in the reviewed literature. nih.govmdpi.com In a typical experimental setup, the purified CD147 protein would be placed in the sample cell of the calorimeter, and AC-73 would be incrementally injected from a syringe to generate a binding isotherm and determine the complete thermodynamic signature of the interaction. khanacademy.org

X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation

Determining the three-dimensional structure of a drug-target complex at atomic resolution is crucial for understanding the precise mechanism of inhibition and for structure-based drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose. nih.govlabtoo.com

X-ray Crystallography

X-ray crystallography involves diffracting X-rays off an ordered crystal of the molecule of interest to determine the arrangement of atoms. medchemexpress.com It remains a primary method for obtaining high-resolution structures of proteins and protein-ligand complexes. nih.gov The crystal structure of the extracellular portion of CD147 (also referred to as HAb18G) has been solved, revealing a unique organization of its two immunoglobulin-like domains (an N-terminal IgC2 domain and a C-terminal IgI domain). nih.gov

This structural information has been instrumental in the study of AC-73. Although a co-crystal structure of AC-73 bound to CD147 has not been published, the existing CD147 structure was used to create a pharmacophore model that led to the initial identification of AC-73 through virtual screening of a compound library. researchgate.net Furthermore, molecular docking simulations based on the CD147 crystal structure have predicted the likely binding site for AC-73. These models suggest that AC-73 binds to a site on the N-terminal IgC2 domain, disrupting the dimer interface. nih.gov Specific amino acid residues on CD147 predicted to be critical for this interaction have been identified. medchemexpress.comnih.gov

Protein TargetTechniqueKey Structural Findings Relevant to AC-73Predicted Interacting ResiduesPDB IDReference
CD147 (HAb18G) Extracellular PortionX-ray CrystallographyStructure provided the basis for a pharmacophore model used to identify AC-73.Glu64, Glu733B5H nih.govnih.gov
CD147 Ig0 domainX-ray CrystallographyRevealed the structure of the retinal-specific Ig0 domain, highlighting the modular nature of CD147.N/A3P42 nih.gov

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a technique where samples are flash-frozen in vitreous ice and imaged with an electron microscope. nih.gov It has become a revolutionary tool in structural biology, particularly for large, complex, or flexible macromolecules like membrane proteins that are often difficult to crystallize. labtoo.commdpi.com Given that CD147 is a transmembrane protein that forms complexes with other proteins, such as monocarboxylate transporters (MCTs) and cyclophilins, cryo-EM is a highly suitable method for structural investigation. mdpi.comnih.govembopress.org

Challenges and Future Research Trajectories for C 73 Pharmaceutical

Unanswered Questions and Knowledge Gaps in Thyroid Cancer (C73) Pharmaceutical Research

Despite advances, significant knowledge gaps hinder the development of more effective treatments. A research gap is a question or problem that has not been adequately addressed by existing studies, calling for further investigation cwauthors.comyoutube.com.

Key unanswered questions include:

Mechanisms of Drug Resistance: A major challenge in treating advanced thyroid cancer is acquired resistance to targeted therapies. While drugs targeting specific mutations like BRAF have improved outcomes, many patients eventually relapse. The precise molecular mechanisms that drive this resistance are not fully understood, creating a gap in the development of next-generation inhibitors or combination strategies clinicaltherapeutics.com.

Lack of Predictive Biomarkers: There is a critical need for validated biomarkers to predict which patients will respond to specific therapies. Beyond the primary driver mutation (e.g., BRAF V600E or RET fusion), other genetic or tumor microenvironment factors likely influence treatment response. Identifying these biomarkers would enable better patient stratification for clinical trials and personalized treatment strategies nih.gov.

Understanding Tumor Heterogeneity: Thyroid tumors can be highly heterogeneous, meaning different cells within the same tumor can have different molecular characteristics. This intratumor heterogeneity is a significant knowledge gap, as a drug may eliminate one subpopulation of cancer cells while leaving resistant clones to proliferate clinicaltherapeutics.com.

Therapeutic Strategies for Anaplastic Thyroid Cancer (ATC): ATC is a rare but highly aggressive and lethal form of thyroid cancer with limited effective treatments. There is a profound knowledge gap in the underlying biology of ATC, which has hampered the discovery of effective therapeutic targets.

Emerging Technologies and Methodologies for Future Pharmaceutical Investigation for Thyroid Cancer (C73)

The integration of emerging technologies is reshaping the landscape of drug discovery, offering powerful tools to overcome the limitations of traditional methods and accelerate the development of new therapies for thyroid cancer researchgate.networldpharmatoday.com.

TechnologyApplication in Thyroid Cancer (C73) ResearchPotential Impact
Artificial Intelligence (AI) & Machine Learning (ML) Analyzing large datasets to identify novel drug targets, predict drug-target interactions, and design new molecules. Can also help stratify patients for clinical trials by identifying complex biomarkers researchgate.netrsc.orgdiaglobal.org.Accelerates early-stage drug discovery and enables a more personalized approach to treatment.
Organoids & 3D Bioprinting Creating three-dimensional, patient-derived tumor models ("mini-tumors") that more accurately replicate the in vivo environment for drug screening worldpharmatoday.compharmafocusasia.com.Improves the predictive accuracy of preclinical drug testing and allows for personalized drug screening on a patient's own tumor cells.
CRISPR/Cas9 Gene Editing Precisely editing the genome of cancer cells to validate new drug targets and study the mechanisms of drug resistance researchgate.net.Provides a deeper understanding of the genetic drivers of thyroid cancer and resistance pathways.
Advanced Analytics & Metabolomics Analyzing the complete set of small-molecule metabolites in a biological sample to identify novel biomarkers for diagnosis and treatment response diaglobal.org.Enhances the discovery of new biomarkers and provides insights into the metabolic reprogramming of cancer cells.
Quantum Computing Simulating complex molecular interactions at a level of detail not possible with classical computers, aiding in the design of highly specific and potent drugs diaglobal.orgpharmafocusasia.com.Revolutionizes in silico drug design for complex biological targets.

Interdisciplinary Collaborations in Advancing Pharmaceutical Research for Thyroid Cancer (C73)

The complexity of drug discovery necessitates a collaborative approach, bringing together experts from diverse fields. Interdisciplinary teams are crucial for translating basic scientific discoveries into clinical applications azolifesciences.comacs.org. For thyroid cancer research, this involves close collaboration between:

Endocrinologists and Oncologists: Bridge the gap between clinical patient care and research, ensuring that research questions are clinically relevant.

Molecular Biologists and Geneticists: Identify and validate novel therapeutic targets and resistance mechanisms.

Medicinal Chemists and Pharmacologists: Design, synthesize, and optimize new drug candidates .

Bioinformaticians and Data Scientists: Analyze complex genomic, proteomic, and clinical datasets to identify new targets and biomarkers azolifesciences.com.

Academic Institutions and Pharmaceutical Companies: These partnerships are key drivers of innovation, combining the basic research strengths of academia with the drug development expertise and resources of industry to accelerate the translation of discoveries into new medicines acs.orgstarmind.ai.

Potential New Therapeutic Indications for Pharmaceuticals (Based on Preclinical Findings) for Thyroid Cancer (C73)

Drug repositioning—finding new uses for existing approved drugs—is a promising strategy that can reduce development costs and timelines nih.gov. This approach is highly relevant for thyroid cancer, where molecular pathways often overlap with other malignancies.

Targeting Shared Pathways: Many targeted therapies are developed to inhibit specific molecular pathways that are dysregulated in various cancers. For example, drugs targeting the MAPK and PI3K-AKT pathways, which are crucial in other cancers, are also being investigated for thyroid cancer subtypes where these pathways are activated. Preclinical evidence of a drug's efficacy in another cancer type with a similar genetic driver (e.g., a BRAF mutation) can provide a strong rationale for testing it in thyroid cancer patients with the same mutation.

Computational Prediction: Systematic computational methods can predict new therapeutic uses by integrating public gene expression data from various diseases and drug compounds nih.gov. For instance, a computational analysis predicted that the anti-ulcer drug cimetidine could be a candidate for treating lung adenocarcinoma, a finding that was later validated in preclinical models nih.gov. Similar approaches could be used to screen libraries of existing drugs for potential efficacy against different subtypes of thyroid cancer.

Basket Trials: The concept of "tumor-agnostic" therapies has led to basket clinical trials, where patients with different types of cancer are enrolled based on a specific genetic mutation rather than the tumor's location of origin. Drugs approved this way, such as those targeting NTRK fusions, are now indicated for any solid tumor with that specific alteration, including rare cases of thyroid cancer.

Paradigm Shifts in Pharmaceutical Research Relevant to Thyroid Cancer (C73)

The field of pharmaceutical research is undergoing several fundamental shifts that are profoundly impacting the development of therapies for thyroid cancer. A paradigm shift represents a fundamental change in the basic concepts and experimental practices of a scientific discipline mit.eduresearchgate.net.

From "One-Size-Fits-All" to Personalized Medicine: The most significant shift is the move away from broadly cytotoxic chemotherapy towards personalized or precision medicine. This approach involves tailoring treatment to the specific molecular characteristics of a patient's tumor. For thyroid cancer, this means selecting therapies based on the presence of specific driver mutations such as BRAF, RET, NTRK, or RAS. This paradigm is driven by advances in genomic sequencing and a deeper understanding of cancer biology mit.edunih.gov.

The Rise of the Distributed Drug Discovery Enterprise: The traditional model of large, vertically integrated pharmaceutical companies is being supplemented by a more heterogeneous and collaborative global enterprise. This new ecosystem includes a wide array of small biotech companies, academic drug discovery centers, and contract research organizations (CROs), often working in partnership acs.org. This shift fosters innovation and allows for more specialized and flexible research and development efforts.

Focus on Patient-Centricity: There is an increasing emphasis on incorporating the patient's perspective throughout the drug development process. This includes designing clinical trials that are less burdensome for patients and focusing on outcomes that matter most to them, such as quality of life. The COVID-19 pandemic accelerated trends like remote and digital care, which are now being integrated into clinical research patient-view.com.

Building in Quality vs. Testing for It: A shift in manufacturing and regulatory science, known as Quality by Design (QbD), emphasizes building quality into the product and process from the outset rather than relying on end-product testing. This proactive approach is becoming more critical as therapies, such as biologics and cell therapies, become more complex.

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess C 73’s stability under varying physicochemical conditions?

  • Methodological Answer : Stability studies should include controlled temperature gradients (e.g., 23°C to 93°C) and replicate testing under accelerated degradation conditions. Use validated analytical methods (e.g., HPLC, mass spectrometry) to quantify degradation products. Adhere to ASTM D 2837 standards for hydrostatic stress testing, ensuring material integrity aligns with Experimental Grade criteria . Report numerical data with precision limits reflecting instrument capabilities (e.g., ±0.1°C for temperature control) .

Q. What statistical frameworks are appropriate for analyzing C 73’s dose-response relationships in preclinical models?

  • Methodological Answer : Employ nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Use ANOVA for group comparisons, specifying significance thresholds (e.g., P < 0.05) and correcting for multiple comparisons. Ensure raw data includes standard deviations and sample sizes to validate reproducibility . For in vivo studies, incorporate power analysis during experimental design to justify cohort sizes .

Q. How can researchers validate analytical methods for quantifying C 73 in complex biological matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Assess linearity (R² ≥ 0.99), accuracy (recovery rates 95–105%), and precision (intra-/inter-day CV < 5%). Include matrix effect studies (e.g., plasma vs. buffer) and stability tests under storage conditions. Cross-validate results using orthogonal techniques like LC-MS/MS . Document reagent sources and instrument specifications (manufacturer, model) to ensure replicability .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for C 73?

  • Methodological Answer : Conduct in vitro-in vivo correlation (IVIVC) studies to identify bioavailability barriers (e.g., protein binding, metabolic clearance). Use compartmental pharmacokinetic modeling to simulate exposure-response relationships. If discrepancies persist, re-evaluate experimental conditions (e.g., cell line relevance, dosing regimen) and consult multi-disciplinary experts to isolate confounding variables . Publish negative results with transparent methodology to aid meta-analyses .

Q. What strategies optimize C 73’s synthetic yield while maintaining enantiomeric purity?

  • Methodological Answer : Employ Design of Experiments (DoE) to test reaction parameters (temperature, catalyst loading). Use chiral HPLC or SFC to monitor enantiomeric excess (>98%). For scale-up, apply QbD principles, identifying critical quality attributes (CQAs) like impurity profiles. Document synthetic routes in detail, including solvent purity and catalyst sources . Cross-reference spectroscopic data (NMR, IR) with primary literature to confirm structural integrity .

Q. How can multi-omics approaches enhance mechanistic understanding of C 73’s off-target effects?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) to map pathway perturbations. Use bioinformatics tools (e.g., KEGG enrichment) to identify overrepresented biological processes. Validate findings with siRNA knockdown or CRISPR-Cas9 models. Ensure data repositories (e.g., GEO, PRIDE) include raw files and processing scripts for transparency .

Q. What ethical considerations are critical when transitioning C 73 from preclinical to Phase I clinical trials?

  • Methodological Answer : Develop an IRB-approved informed consent form detailing risks, benefits, and withdrawal rights. Use the FINER criteria to ensure the study is Feasible, Interesting, Novel, Ethical, and Relevant. Include Data Safety Monitoring Boards (DSMBs) for real-time adverse event tracking. Adhere to GCP guidelines for patient recruitment and data integrity .

Q. How do researchers address batch-to-batch variability in C 73’s bioactivity during large-scale production?

  • Methodological Answer : Implement Quality-by-Control (QbC) systems with real-time PAT (Process Analytical Technology) monitoring. Use multivariate statistical process control (MSPC) to detect deviations in critical process parameters (CPPs). Characterize reference standards via accelerated stability testing and retain samples for retrospective analysis . Publish batch records with raw analytical data to support reproducibility claims .

Methodological Best Practices

  • Data Reporting : Present numerical results to one decimal beyond instrument precision (e.g., IC50 = 12.3 ± 0.5 nM) . Avoid "significant" unless statistical tests are performed .
  • Literature Review : Use MEDLINE/EMBASE for systematic reviews, prioritizing primary sources over secondary summaries . Cross-check synthesis protocols against IUPAC guidelines .
  • Reproducibility : Archive experimental protocols, raw data, and code in FAIR-compliant repositories . Include negative controls and replication experiments in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.